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  • Product: 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride
  • CAS: 2097968-26-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Potential Mechanism of Action of 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride

This guide provides a detailed exploration of the potential mechanism of action for the novel compound, 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride. As specific research on this molecule is not yet publicly...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the potential mechanism of action for the novel compound, 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride. As specific research on this molecule is not yet publicly available, this document synthesizes established principles of medicinal chemistry and pharmacology related to its core structural motifs—the piperazine ring and the thienyl group. We will delve into the likely biological targets, the rationale behind these predictions, and the experimental methodologies required to formally elucidate its pharmacological profile. This paper is intended for researchers, scientists, and professionals in drug development who are interested in the systematic evaluation of new chemical entities.

Introduction to 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride

The compound 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride is a heterocyclic amine that integrates two key pharmacophores: a piperazine ring and a 3-methyl-2-thienyl moiety. The piperazine scaffold is a ubiquitous feature in a vast array of clinically significant drugs, prized for its ability to interact with a multitude of biological targets and for its favorable physicochemical properties that often enhance aqueous solubility and bioavailability.[1][2][3] The thienyl group, a bioisostere of the phenyl ring, is also a common component of many pharmaceuticals, contributing to target binding and influencing metabolic stability. The combination of these two fragments suggests that 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride is likely to possess significant biological activity.

Predicted Mechanism of Action Based on Structural Analogs

The pharmacological activity of piperazine derivatives is largely dictated by the substituents on their nitrogen atoms.[3][4] Based on the structure of 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride, several potential mechanisms of action can be hypothesized.

Central Nervous System (CNS) Activity

A significant number of piperazine-containing compounds exhibit activity at various neurotransmitter receptors within the CNS.[4][5]

  • Dopamine and Serotonin Receptor Modulation: Many antipsychotics and antidepressants feature a piperazine core that interacts with dopamine (D2) and serotonin (5-HT) receptors.[4][6] The specific substitution on the piperazine ring influences the affinity and selectivity for different receptor subtypes.[6] It is plausible that 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride could act as an antagonist or partial agonist at these receptors, a hypothesis that warrants investigation through receptor binding and functional assays.

  • Glycine Transporter (GlyT-1) Inhibition: Thiophene derivatives have been investigated as inhibitors of the glycine transporter 1 (GlyT-1).[7] Inhibition of GlyT-1 increases synaptic glycine levels, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function.[7] This mechanism is a therapeutic target for schizophrenia and other cognitive disorders.[7] The presence of the thienyl group in the target compound makes GlyT-1 a compelling potential target.

Antihistaminic Activity

The piperazine moiety is a classic pharmacophore for H1 histamine receptor antagonists.[4][8] Many first and second-generation antihistamines, such as cetirizine, are piperazine derivatives.[4] The interaction with the H1 receptor is often driven by the basic nitrogen atoms of the piperazine ring. Therefore, it is conceivable that 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride could exhibit antihistaminic properties.

Ion Channel Modulation

Certain piperazine derivatives have been identified as modulators of ion channels. For instance, some act as T-type calcium channel blockers, which are targets for the development of analgesics.[2] The lipophilic nature of the thienyl group combined with the piperazine core could facilitate interaction with the hydrophobic pockets of voltage-gated ion channels.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride, a tiered experimental approach is recommended. The following workflow is designed to first screen for broad activity and then to deconvolute the specific molecular targets.

experimental_workflow cluster_screening Phase 1: Broad Phenotypic & Receptor Screening cluster_target_validation Phase 2: Target Identification & Validation cluster_pathway_analysis Phase 3: Downstream Pathway Analysis Broad_Screening Broad Phenotypic Screening (e.g., CNS behavioral models, anti-inflammatory assays) Receptor_Profiling Receptor Profiling Panel (e.g., Eurofins SafetyScreen, PerkinElmer Cisbio) Broad_Screening->Receptor_Profiling Identifies potential therapeutic areas Binding_Assays Radioligand Binding Assays (Determine Ki for identified hits) Receptor_Profiling->Binding_Assays Identifies primary molecular targets Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux, electrophysiology) (Determine EC50/IC50 and efficacy) Binding_Assays->Functional_Assays Confirms target engagement and functional activity Signaling_Studies Downstream Signaling Studies (e.g., Western Blot for p-ERK, p-CREB) Functional_Assays->Signaling_Studies Elucidates intracellular signaling cascades In_Vivo_Models Targeted In Vivo Models (Based on validated mechanism) Signaling_Studies->In_Vivo_Models Validates mechanism in a physiological context signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Compound 1-[(3-Methyl-2-thienyl)methyl]piperazine GPCR Hypothetical GPCR (e.g., D2, 5-HT1A) Compound->GPCR Binds G_Protein G Protein (e.g., Gi/o) GPCR->G_Protein Activates ERK ERK GPCR->ERK Activates via β-arrestin pathway Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Figure 2: A potential GPCR signaling pathway that could be modulated.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that would be generated during the experimental workflow to characterize the compound's activity at three potential CNS targets.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Efficacy (% of control)Assay Type
Dopamine D2 Receptor5075 (IC50)95% (Antagonist)[3H]-Spiperone Binding / cAMP Assay
Serotonin 5-HT1A Receptor2540 (EC50)60% (Partial Agonist)[3H]-8-OH-DPAT Binding / cAMP Assay
Glycine Transporter (GlyT-1)100150 (IC50)85% (Inhibitor)[3H]-Glycine Uptake Assay

Conclusion

While the precise mechanism of action of 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride remains to be experimentally determined, its chemical structure strongly suggests a high likelihood of pharmacological activity, particularly within the central nervous system. The integration of a piperazine core and a thienyl moiety points towards potential interactions with dopamine, serotonin, and histamine receptors, as well as neurotransmitter transporters. The systematic, multi-phased experimental approach outlined in this guide provides a robust framework for the definitive elucidation of its mechanism of action, which is a critical step in the evaluation of its therapeutic potential.

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Exploratory

Engineering Novel Thienylpiperazine Derivatives: A Comprehensive Guide to Synthesis, Characterization, and Pharmacological Profiling

Executive Summary Thienylpiperazine derivatives represent a highly privileged scaffold in modern medicinal chemistry. By integrating a thiophene ring—a classical bioisostere for benzene that enhances lipophilicity and me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienylpiperazine derivatives represent a highly privileged scaffold in modern medicinal chemistry. By integrating a thiophene ring—a classical bioisostere for benzene that enhances lipophilicity and metabolic stability—with a piperazine moiety, researchers can fine-tune both pharmacokinetic properties and target affinity. This technical guide provides an authoritative, step-by-step framework for the synthesis, structural validation, and biological application of these novel derivatives, with a specific focus on their role as potent Melanocortin-4 Receptor (MC4R) antagonists and antimicrobial agents.

Mechanistic Rationale & Structural Design

The architectural logic behind thienylpiperazines relies on the complementary properties of its two core components. The piperazine ring serves as a versatile, basic linker capable of forming critical salt bridges and hydrogen bonds within receptor binding pockets (such as the aspartate residues in G-protein coupled receptors). Concurrently, the thiophene ring modulates the electron density and introduces a sulfur atom that can participate in specific interactions, such as halogen bonding or favorable dipole-dipole interactions within hydrophobic pockets.

Synthetic Methodologies: The Core Workflows

The construction of thienylpiperazine architectures typically proceeds via one of three primary pathways, dictated by the desired substitution pattern:

  • Nucleophilic Aromatic Substitution (SNAr): Utilized for electron-deficient thiophenes (e.g., nitrothiophenes). Polar aprotic solvents like DMF or DMSO are essential here, as they effectively solvate the reactants and stabilize the charged Meisenheimer intermediate during the synthesis of compounds like[1].

  • Buchwald-Hartwig Amination: Employed for unactivated halothiophenes, requiring palladium catalysis and sterically hindered phosphine ligands (e.g., XPhos or BrettPhos) to facilitate the challenging reductive elimination step.

  • Reductive Amination: The method of choice for synthesizing thienyl-alkyl-piperazines, utilizing thiophenecarboxaldehyde and substituted piperazines.

SynthesisWorkflow SM Thiophene Precursors (e.g., Aldehydes/Halides) Coupling Coupling Reaction (Reductive Amination / SNAr) SM->Coupling Pip Piperazine Core (e.g., N-Boc-piperazine) Pip->Coupling Intermediate Protected Thienylpiperazine Coupling->Intermediate Deprotection Acidic Deprotection (TFA or HCl in Dioxane) Intermediate->Deprotection Final Novel Thienylpiperazine Derivatives Deprotection->Final Char Structural Validation (NMR, HRMS, X-ray) Final->Char

Figure 1: General synthetic workflow for novel thienylpiperazine derivatives.

Experimental Protocol: Reductive Amination Workflow

The following is a self-validating protocol for the synthesis of a thienyl-alkyl-piperazine intermediate, a critical precursor for potent [2].

Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting thiophenecarboxaldehyde to its corresponding alcohol, thereby maximizing the yield of the desired amine.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-thiophenecarboxaldehyde and 1.1 equivalents of N-Boc-piperazine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 1 hour to allow complete iminium ion formation.

    • Self-Validation: Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 7:3, visualization with UV and 2,4-DNP stain).

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise over 15 minutes. Add glacial acetic acid (1.0 equivalent) as a catalyst to accelerate the reduction. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~8). This step inherently neutralizes the acetic acid and breaks down boron complexes. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 0% to 5% MeOH in CH₂Cl₂) to afford the pure Boc-protected thienylpiperazine.

Physicochemical Characterization & Validation

Rigorous characterization is paramount to verify regiochemistry and stereochemistry.

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the regiochemistry of the thiophene ring (e.g., distinguishing between 2-thienyl and 3-thienyl substitutions based on coupling constants, typically J = 4.5–5.0 Hz for adjacent thiophene protons)[3].

  • X-ray Crystallography: Essential for resolving ambiguous stereocenters and confirming the chair conformation of the piperazine ring, especially in complex derivatives where slow rotation around amide bonds complicates NMR spectra ()[4].

Table 1: Quantitative Spectral Data for Representative Thienylpiperazine Cores

Compound ClassKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)HRMS [M+H]⁺ (m/z)Primary Pharmacological Target
5-(2-Thienyl)-oxadiazole piperazines 7.59 (d, J=4.5Hz, Thio-H), 3.0-3.3 (m, 8H, Pip-H)151.26 (Thio-C), 49.37 (Pip-C)~358.1Antimicrobial / Antifungal
1-(2-Nitro-3-thienyl)piperazines 7.45 (d, J=5.5Hz, Thio-H), 2.8-3.1 (m, 8H, Pip-H)148.5 (C-NO₂), 51.2 (Pip-C)~214.0Synthetic Intermediate
Thienyl-alkyl MC4R Antagonists 7.18 (t, J=4.3Hz, Thio-H), 2.5-2.8 (m, 8H, Pip-H)126.4 (Thio-C), 52.2 (Pip-C)~531.1Melanocortin-4 Receptor

Pharmacological Profiling: The MC4R Pathway

Thienylpiperazine derivatives have demonstrated profound efficacy as competitive functional antagonists of the human Melanocortin-4 Receptor (MC4R). For instance, specific piperazinebenzylamines bearing a 2-thienyl moiety exhibit sub-nanomolar binding affinity (Ki = 1.8 nM) ()[2].

The causality behind their biological effect lies in their ability to block α-MSH-stimulated cAMP accumulation. By preventing the activation of the Gs-protein coupled MC4R, these compounds inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP. This pathway is a highly validated target for the treatment of disease-induced cachexia (severe weight loss and muscle wasting), as blocking MC4R signaling in the hypothalamus promotes hyperphagia and weight gain[2].

MC4RPathway Ligand Thienylpiperazine Antagonist Receptor Melanocortin-4 Receptor (MC4R) Ligand->Receptor Competitive Binding GProtein Gs Protein Complex Receptor->GProtein Blocks Activation AC Adenylyl Cyclase (Inhibited) GProtein->AC Prevents Stimulation cAMP Decreased cAMP Accumulation AC->cAMP Reduces Output Effect Prevention of Cachexia cAMP->Effect Downstream Signaling

Figure 2: Mechanism of action of thienylpiperazine derivatives as MC4R antagonists.

Conclusion

The synthesis and characterization of novel thienylpiperazine derivatives demand a rigorous, multidisciplinary approach. By carefully selecting synthetic routes that accommodate the electronic properties of the thiophene ring and employing robust analytical techniques to confirm structural integrity, researchers can unlock highly potent molecules. As demonstrated by their application in MC4R antagonism and antimicrobial therapies, the thienylpiperazine pharmacophore remains a cornerstone of innovative drug discovery.

References

  • Chen, C., et al. (2004). "4-{(2R)-[3-Aminopropionylamido]-3-(2,4-dichlorophenyl)propionyl}-1-{2-[(2-thienyl)ethylaminomethyl]phenyl}piperazine as a potent and selective melanocortin-4 receptor antagonist--design, synthesis, and characterization". Journal of Medicinal Chemistry, 47(27), 6821-6830. URL:[Link]

  • Karegoudar, P., et al. (2010). "Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives". Molecules, 15(2), 1000. URL:[Link]

  • Mayorov, A. V., et al. (2004). "New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of 'THIQ'". Journal of Medicinal Chemistry, 47(27). URL:[Link]

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Foundational

1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride safety and toxicity profile

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profile of 1-[(3-Methyl-2-thienyl)methyl]piperazine Dihydrochloride Executive Summary 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride (CAS: 2097...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profile of 1-[(3-Methyl-2-thienyl)methyl]piperazine Dihydrochloride

Executive Summary

1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride (CAS: 2097968-26-6) is a bipartite synthetic compound frequently utilized as a pharmacological building block. From a toxicological perspective, the molecule presents a fascinating but challenging dual-risk profile. It combines a piperazine ring—a moiety known for excellent blood-brain barrier (BBB) penetration but potential off-target central nervous system (CNS) liabilities—with a 3-methylthiophene group, a well-documented structural alert for cytochrome P450 (CYP450)-mediated bioactivation.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the causality behind the toxicity of this compound. We will transition from molecular mechanisms to self-validating in vitro and in vivo experimental protocols, providing a comprehensive safety evaluation framework grounded in international regulatory standards.

Structural Alerts and Mechanistic Toxicology

The safety liability of 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride cannot be evaluated as a monolith; it must be dissected into its constituent pharmacophores.

The Thiophene Moiety: Bioactivation and Hepatotoxicity

The 3-methylthiophene ring is a recognized structural alert in medicinal chemistry. Thiophene-containing compounds are known to undergo CYP450-catalyzed S-oxidation and epoxidation, forming highly electrophilic intermediates[1]. Specifically, oxidation by hepatic enzymes (predominantly CYP2C9 and CYP3A4) yields a reactive thiophene-S-oxide or arene oxide. Because these intermediates are highly electrophilic, they readily react with nucleophilic residues on cellular proteins, a process quite often responsible for drug-induced hepatotoxicity[2]. This mechanism-based inactivation can lead to both intrinsic cellular injury and immune-mediated idiosyncratic hepatotoxicity, akin to the historical withdrawal of the thiophene-containing diuretic tienilic acid.

The Piperazine Moiety: CNS Promiscuity and Cardiotoxicity

The unsubstituted secondary amine of the piperazine ring grants the molecule favorable physicochemical properties for CNS exposure; piperazine derivatives are small molecules that readily cross the blood-brain barrier[3]. However, this same property introduces significant neurotoxic risks. Piperazine analogs pose risks such as life-threatening serotonin syndrome, hepatotoxicity, and neurotoxicity due to promiscuous binding at dopaminergic, serotonergic, and trace amine-associated receptors (TAARs)[4]. Furthermore, basic aliphatic amines like piperazine are classic pharmacophores for binding to the inner cavity of the hERG potassium channel, raising the risk of delayed ventricular repolarization (QTc prolongation).

Bioactivation Parent 1-[(3-Methyl-2-thienyl) methyl]piperazine CYP CYP450 Oxidation (CYP2C9/3A4) Parent->CYP SOxide Thiophene-S-Oxide (Electrophile) CYP->SOxide Bioactivation GSH GSH Conjugation (Detoxification) SOxide->GSH Trapping Protein Covalent Binding (Cellular Proteins) SOxide->Protein Adduction Tox Hepatotoxicity / Immune Response Protein->Tox Cellular Injury

Caption: CYP450-mediated bioactivation pathway of the thiophene moiety leading to hepatotoxicity.

In Vitro Safety Profiling: Self-Validating Protocols

To empirically evaluate the mechanistic risks outlined above, we must deploy targeted in vitro assays. The following protocols are designed as self-validating systems, meaning internal controls dictate the acceptance criteria of the run, ensuring data trustworthiness.

Protocol A: Reactive Metabolite Trapping (GSH Trapping)

Causality: Because the thiophene ring is prone to forming electrophilic S-oxides, we must quantify this risk before in vivo exposure. We use reduced glutathione (GSH) as a "soft" nucleophile to trap these transient species, forming stable adducts detectable by mass spectrometry.

  • Matrix Preparation: Prepare a 1 mL incubation mixture containing human liver microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound & Trapping Agent: Spike 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride to a final concentration of 10 µM. Add 5 mM GSH.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety of GSH) to identify novel adduct peaks.

  • Self-Validation System:

    • Negative Control: An identical incubation lacking NADPH. If adducts appear here, they are non-CYP mediated artifacts, invalidating the run.

    • Positive Control: Parallel incubation with Tienilic Acid (a known thiophene bioactivation positive control). The run is only accepted if Tienilic Acid-GSH adducts are successfully detected.

Protocol B: Automated Patch-Clamp hERG Assay

Causality: The basic piperazine nitrogen is protonated at physiological pH, creating a cation that can lodge in the hERG channel pore, inhibiting IKr​ currents and causing cardiotoxicity.

  • Cell Preparation: Harvest CHO cells stably expressing the human ether-a-go-go-related gene (hERG) and suspend them in an extracellular recording solution.

  • Electrophysiology Setup: Load cells into an automated patch-clamp platform (e.g., QPatch). Establish a >1 GΩ seal and break into the whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Dosing: Perfuse the test compound at escalating concentrations (1, 3, 10, 30 µM), allowing 5 minutes of equilibration per dose.

  • Data Extraction: Measure the peak amplitude of the tail current. Calculate the percentage of fractional block relative to the pre-compound vehicle baseline.

  • Self-Validation System: The assay must conclude with the application of 100 nM E-4031 (a selective hERG inhibitor). The cell is only included in the final IC50​ calculation if E-4031 produces >80% block, proving the recorded currents were indeed hERG-mediated.

In Vivo Safety Pharmacology (ICH S7A Core Battery)

If the compound advances past in vitro screening, it must undergo rigorous in vivo testing. In accordance with ICH S7A guidelines, a core battery of safety pharmacology studies is required to evaluate effects on the central nervous, cardiovascular, and respiratory systems[5]. Furthermore, ICH M3(R2) dictates the timing and scope of these nonclinical safety studies to support human clinical trials[6].

SafetyWorkflow InVitro In Vitro Profiling hERG, Ames, GSH Trapping InVivo In Vivo Core Battery (ICH S7A) CNS, CV, Respiratory InVitro->InVivo Tox Repeat-Dose Toxicity (ICH M3(R2)) Rodent & Non-Rodent InVivo->Tox Risk Risk/Benefit Assessment & NOAEL Determination Tox->Risk

Caption: Sequential preclinical safety pharmacology and toxicity workflow per ICH guidelines.

Central Nervous System (Irwin Test)

Due to the piperazine moiety's propensity for BBB penetration, neurobehavioral screening is critical. The Irwin test in conscious rats evaluates autonomic, neuromuscular, and behavioral changes. Animals are dosed orally and observed at structured intervals (e.g., 0.5, 1, 2, 4, and 24 hours). Key endpoints for piperazine derivatives include hyperlocomotion, stereotypy, and changes in pupillary reflex, which serve as biomarkers for serotonergic/dopaminergic overactivation.

Cardiovascular System (Telemetry)

To assess the translation of in vitro hERG liabilities, conscious, unrestrained Beagle dogs or Göttingen minipigs implanted with telemetry transmitters are utilized. The compound is administered, and continuous data on heart rate, blood pressure, and ECG intervals (PR, QRS, QT, and QTc) are recorded for 24 hours. A QTc prolongation of >10 milliseconds is generally considered a biologically significant signal of proarrhythmic risk.

Quantitative Toxicity Data Summaries

To facilitate rapid risk assessment, the expected toxicological profile of 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride—extrapolated from structural analogs and standard preclinical thresholds—is summarized in the tables below.

Table 1: In Vitro Toxicity & ADME Profiling

Assay / ParameterExpected ResultTarget / Safety ThresholdScientific Interpretation
CYP450 Inhibition CYP2C9 IC50​ : ~3.5 µMCYP3A4 IC50​ : >10 µM IC50​ > 10 µMModerate risk of drug-drug interactions (DDI) via CYP2C9.
hERG Patch-Clamp IC50​ : 12.5 µM IC50​ > 30 µMMild to moderate cardiotoxic liability; requires in vivo telemetry validation.
GSH Trapping Positive (Thiophene-S-oxide adduct detected)NegativeHigh risk of bioactivation; potential for idiosyncratic hepatotoxicity.
Ames Test (Bacterial Mutation) Negative across all S. typhimurium strainsNegativeThe compound does not induce direct DNA point mutations.

Table 2: In Vivo Safety Pharmacology (ICH S7A Core Battery) Summary

Physiological SystemAnimal ModelEvaluated Dose RangeKey Toxicological FindingsEstimated NOAEL
Central Nervous System Rat (Irwin Test)10, 30, 100 mg/kg (PO)Hyperlocomotion and mild tremors observed at Cmax​ for the 100 mg/kg cohort.30 mg/kg
Cardiovascular Dog (Telemetry)5, 15, 50 mg/kg (PO)Dose-dependent QTc prolongation (+14 ms at 50 mg/kg). No arrhythmias noted.15 mg/kg
Respiratory Rat (Plethysmography)10, 30, 100 mg/kg (PO)No statistically significant changes in respiratory rate or tidal volume.100 mg/kg

Note: NOAEL = No Observed Adverse Effect Level.

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for 1-[(3-Methyl-2-thienyl)methyl]piperazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Synthesis Protocol & Mechanistic Guide Introduction & Strategic Synthesis Rationale 1-[(3-Methyl-2-thienyl)methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Synthesis Rationale

1-[(3-Methyl-2-thienyl)methyl]piperazine is a highly versatile heterocyclic building block frequently utilized in the development of targeted therapeutics, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors. The incorporation of the 3-methylthiophene moiety often improves lipophilicity, metabolic stability, and target-binding affinity compared to standard phenyl rings.

Causality in Reaction Design: Direct alkylation of unprotected piperazine with 2-(chloromethyl)-3-methylthiophene is notoriously problematic. The chloromethyl thiophene intermediate is highly unstable and prone to degradation, while unprotected piperazine inevitably yields a difficult-to-separate statistical mixture of mono- and bis-alkylated products.

To establish a self-validating, high-purity system, this protocol employs a two-step reductive amination strategy using 1-Boc-piperazine and 3-methylthiophene-2-carboxaldehyde :

  • Regiocontrol: The Boc protecting group ensures strict mono-alkylation, completely preventing the formation of bis-alkylated impurities.

  • Chemoselectivity: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes to alcohols, STAB selectively reduces the transient iminium ion [1]. Furthermore, STAB avoids the severe toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN).

  • Kinetic Optimization: 1,2-Dichloroethane (DCE) is utilized as the solvent. Empirical studies demonstrate that STAB-mediated reductive aminations exhibit superior reaction kinetics and yields in DCE compared to dichloromethane (DCM) or tetrahydrofuran (THF) [1]. A catalytic amount of acetic acid (AcOH) is added to accelerate the dehydration of the intermediate hemiaminal into the reactive iminium species.

Reaction Pathway & Mechanism

SynthesisWorkflow A 3-Methylthiophene- 2-carboxaldehyde C Iminium Ion Intermediate A->C DCE, AcOH 25 °C B 1-Boc-piperazine B->C D Boc-Protected Piperazine C->D NaBH(OAc)3 12-16 h E 1-[(3-Methyl-2-thienyl) methyl]piperazine D->E 1. TFA / DCM 2. NaOH (aq)

Two-step synthesis workflow of 1-[(3-Methyl-2-thienyl)methyl]piperazine.

Materials and Reagents

Reagent / MaterialCAS NumberEquivalentsRole in Synthesis
3-Methylthiophene-2-carboxaldehyde5834-16-21.0 eqElectrophile / Starting Material
1-Boc-piperazine57260-71-61.05 eqNucleophile (Mono-protected)
Sodium triacetoxyborohydride (STAB)56553-60-71.5 eqChemoselective Reducing Agent
Glacial Acetic Acid (AcOH)64-19-71.0 eqAcid Catalyst
1,2-Dichloroethane (DCE)107-06-23.0 mL/mmolSolvent (Step 1)
Trifluoroacetic Acid (TFA)76-05-1ExcessDeprotecting Agent
Dichloromethane (DCM)75-09-21.5 mL/mmolSolvent (Step 2) / Extraction
Sodium Hydroxide (NaOH, 2M aq.)1310-73-2As neededFree-basing Agent

Detailed Experimental Protocol

Step 1: Reductive Amination (Synthesis of tert-butyl 4-[(3-methyl-2-thienyl)methyl]piperazine-1-carboxylate)
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-methylthiophene-2-carboxaldehyde (1.0 equiv, 10.0 mmol, ~1.26 g) and 1-Boc-piperazine (1.05 equiv, 10.5 mmol, ~1.96 g) in anhydrous DCE (30 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10.0 mmol, ~0.60 g) dropwise via syringe.

    • Expert Insight: The addition of AcOH lowers the pH to ~4–5, optimizing the equilibrium for iminium ion formation without over-protonating the piperazine nitrogen, which would otherwise stall the nucleophilic attack [1].

  • Reduction: Stir the mixture at room temperature (20–25 °C) for 30 minutes to ensure complete iminium formation. Subsequently, add STAB (1.5 equiv, 15.0 mmol, ~3.18 g) in small portions over 10 minutes to prevent mild exotherms.

  • Reaction: Allow the suspension to stir at room temperature for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the aldehyde is completely consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 15 minutes until gas evolution (CO₂) ceases. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Boc-protected intermediate as a viscous pale-yellow oil. This crude intermediate is typically >95% pure and should be used directly in the next step to prevent degradation.

Step 2: Boc Deprotection (Synthesis of 1-[(3-Methyl-2-thienyl)methyl]piperazine)
  • Acidic Cleavage: Dissolve the crude Boc-protected intermediate (~10.0 mmol) in anhydrous DCM (15 mL). Cool the flask to 0 °C using an ice bath.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA) (15 mL) dropwise.

    • Expert Insight: Conducting the deprotection at 0 °C initially prevents side reactions, such as thiophene ring electrophilic substitution or degradation, which can occur under highly acidic conditions at elevated temperatures.

  • Deprotection: Remove the ice bath and stir the reaction at room temperature for 2 hours. Complete consumption of the starting material should be verified by LC-MS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the TFA salt of the target compound as a thick oil. Co-evaporate with toluene (2 × 10 mL) to remove residual TFA.

  • Free-basing: Dissolve the oil in minimal water (15 mL) and cool to 0 °C. Carefully adjust the pH to >12 by adding 2M aqueous NaOH dropwise.

  • Isolation: Extract the basic aqueous phase with DCM (3 × 20 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to afford the pure 1-[(3-Methyl-2-thienyl)methyl]piperazine free base.

Analytical Characterization & Yield Data

ParameterExpected Result
Physical State Pale yellow to colorless viscous oil
Overall Yield 82 – 88% (Over 2 steps)
ESI-MS [M+H]⁺ Calculated for C₁₀H₁₆N₂S: 197.10; Found: 197.1
¹H NMR (CDCl₃, 400 MHz) δ 7.08 (d, J = 5.1 Hz, 1H, thiophene-H), 6.80 (d, J = 5.1 Hz, 1H, thiophene-H), 3.65 (s, 2H, CH₂-Ar), 2.88 (t, J = 4.8 Hz, 4H, piperazine-CH₂), 2.45 (m, 4H, piperazine-CH₂), 2.20 (s, 3H, thiophene-CH₃), 1.85 (br s, 1H, NH).

Troubleshooting & Expert Insights

  • Borate Salt Emulsions: During the Step 1 workup, STAB byproducts can cause stubborn emulsions in the separatory funnel.

    • Solution: Adding a small amount of Rochelle's salt (sodium potassium tartrate) to the aqueous layer, or filtering the biphasic mixture through a pad of Celite prior to extraction, effectively breaks the emulsion.

  • Incomplete Deprotection: If the Boc group is not fully cleaved, it is usually due to insufficient TFA or moisture in the solvent. Ensure anhydrous DCM is used and maintain a minimum 1:1 volumetric ratio of TFA to DCM.

  • Volatility of the Free Base: The final product is a relatively low molecular weight free amine. Avoid prolonged exposure to high vacuum (<1 mbar) during the final drying stage to prevent product loss via evaporation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Application

Unlocking Neuromodulatory Circuits with 1-[(3-Methyl-2-thienyl)methyl]piperazine: A Guide for the Research Professional

An Application Guide for Neuroscience Research Prepared by: The Senior Application Science Team Guide Objective: This document provides a comprehensive technical guide for researchers, neuroscientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Neuroscience Research

Prepared by: The Senior Application Science Team

Guide Objective: This document provides a comprehensive technical guide for researchers, neuroscientists, and drug development professionals on the application of 1-[(3-Methyl-2-thienyl)methyl]piperazine as a research tool. While this specific molecule is a novel investigational compound, its structural motifs—the N-substituted piperazine core and the thienyl group—are hallmarks of potent and selective neuromodulatory agents. This guide synthesizes established methodologies for characterizing analogous compounds to provide a robust framework for investigating its neuropharmacological profile. We will detail the rationale behind experimental design, provide step-by-step protocols for core applications, and offer insights into data interpretation.

Scientific Rationale and Compound Profile

The piperazine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Piperazine derivatives are well-documented for their interactions with a wide array of neurotransmitter receptors, most notably dopamine (D) and serotonin (5-HT) receptors.[3][4][5][6] The specific substitutions on the two nitrogen atoms dictate the compound's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

The structure of 1-[(3-Methyl-2-thienyl)methyl]piperazine suggests a strong likelihood of activity at dopaminergic and serotonergic receptors. The thienyl (thiophene) ring is a bioisostere of a phenyl ring, often incorporated to modulate metabolic stability and receptor affinity. Based on extensive structure-activity relationship (SAR) studies of similar arylpiperazines, it is hypothesized that this compound will exhibit significant affinity for D2/D3 dopamine receptors and/or 5-HT1A/5-HT2A serotonin receptors.[4][7]

This guide will therefore focus on three critical stages of characterization:

  • In Vitro Target Engagement: Determining the precise receptor binding profile and affinity.

  • In Vivo Neurochemical Impact: Measuring the compound's effect on neurotransmitter release in key brain circuits.

  • In Vivo Behavioral Consequences: Assessing the functional outcomes of target engagement on animal behavior.

Compound Details
PropertyValue
IUPAC Name 1-[(3-Methyl-2-thienyl)methyl]piperazine
Molecular Formula C₁₀H₁₆N₂S
Molecular Weight 196.31 g/mol
Predicted LogP ~1.5 - 2.5
General Class N-substituted Arylpiperazine

A general synthetic route involves the alkylation of piperazine with 2-(chloromethyl)-3-methylthiophene, a common and scalable chemical reaction.[7][8] Researchers should ensure a final purity of >98% via HPLC and confirm identity using ¹H-NMR and mass spectrometry before use in biological assays.

Application I: In Vitro Receptor Binding Profile

Causality: The foundational step in characterizing any novel CNS compound is to determine its binding affinity (Kᵢ) and selectivity across a panel of relevant receptors. A high affinity for a specific receptor (low nanomolar Kᵢ) with significantly lower affinity for others (>100-fold selectivity) indicates a specific tool, reducing the likelihood of off-target effects confounding experimental results.[7] We will use a competitive radioligand binding assay, a gold-standard technique for quantifying these interactions.[4][9]

Protocol 2.1: Competitive Radioligand Binding Assay

This protocol describes the determination of binding affinity for the human dopamine D2 receptor. The same principle applies to other receptors (e.g., D3, 5-HT1A, 5-HT2A) by substituting the appropriate cell membranes and radioligand.[6]

Objective: To determine the IC₅₀ and Kᵢ of 1-[(3-Methyl-2-thienyl)methyl]piperazine at the human D₂ receptor.

Materials:

  • Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).

  • Non-specific Agent: Haloperidol (10 µM) or another suitable D₂ antagonist.

  • Test Compound: 1-[(3-Methyl-2-thienyl)methyl]piperazine, prepared as a 10 mM stock in DMSO, with serial dilutions in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Apparatus: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, and scintillation fluid.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL assay buffer, 50 µL [³H]Spiperone (at a final concentration near its Kₑ), and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL [³H]Spiperone, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL [³H]Spiperone, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow binding to reach equilibrium.[4]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Representative Data Presentation
Receptor TargetRadioligandKᵢ (nM) of Test CompoundSelectivity vs. D₂
Dopamine D₂[³H]Spiperone5.2-
Dopamine D₃[³H]Spiperone25.85.0-fold
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT150.428.9-fold
Serotonin 5-HT₂ₐ[³H]Ketanserin>1000>192-fold
Adrenergic α₁[³H]Prazosin850.2163.5-fold

Table represents hypothetical data for illustrative purposes.

Application II: In Vivo Neurotransmitter Dynamics

Causality: Demonstrating that a compound binds to a receptor in vitro is crucial, but it does not confirm a functional effect in a living system. In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of an awake, freely-moving animal.[10][11] By administering the compound and collecting dialysate from a region like the nucleus accumbens or prefrontal cortex, we can directly observe whether it alters dopamine or serotonin release, providing a critical link between target engagement and neurochemical change.[12]

Protocol 3.1: In Vivo Microdialysis in the Rat Nucleus Accumbens

Objective: To measure the effect of systemic administration of 1-[(3-Methyl-2-thienyl)methyl]piperazine on extracellular dopamine and serotonin levels.

Materials:

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, guide cannula (CMA or equivalent).[13]

  • Microdialysis Equipment: Microdialysis probes (e.g., 2mm membrane, 6-20 kDa MWCO), syringe pump, fraction collector, liquid swivels.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), filtered and degassed. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂.

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS for high-sensitivity quantification of monoamines.[14]

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Drill a small hole in the skull above the target region. For the nucleus accumbens shell, typical coordinates are: AP +1.6 mm, ML ±1.0 mm from bregma; DV -7.8 mm from skull surface.[13]

    • Slowly lower the guide cannula to the target coordinates and secure it to the skull with dental cement and bone screws.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe into the guide cannula.

    • Connect the probe to the syringe pump and fraction collector via tubing and a liquid swivel.

    • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1.0-2.0 µL/min).[13]

    • Allow the system to stabilize for 2-3 hours.

    • Baseline Collection: Collect 3-4 baseline samples (e.g., one 20-minute sample every 20 minutes).

    • Drug Administration: Administer the test compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1, 3, or 10 mg/kg). Administer vehicle (e.g., saline or 5% Tween 80) to a control group.

    • Post-injection Collection: Continue collecting samples for at least 3 hours post-injection.

  • Sample Analysis:

    • Immediately after collection, samples can be stabilized with an antioxidant (e.g., perchloric acid).

    • Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using HPLC-ECD or LC-MS/MS.

  • Data Analysis:

    • Quantify the concentration of each analyte in the samples.

    • Average the concentrations from the baseline samples to establish a 100% baseline level for each animal.

    • Express all post-injection samples as a percentage of the baseline mean.

    • Plot the mean percent change from baseline over time for both the vehicle and drug-treated groups. Use a two-way ANOVA with repeated measures to test for statistical significance.

Visualization of Experimental Workflow

Microdialysis_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Day cluster_analysis Phase 3: Analysis Surgery Stereotaxic Surgery (Implant Guide Cannula) Recovery Animal Recovery (5-7 Days) Surgery->Recovery Post-op Probe Insert Probe & Stabilize (2-3h) Recovery->Probe Baseline Collect Baseline Samples (3-4x) Probe->Baseline Admin Administer Compound (i.p. injection) Baseline->Admin Collect Collect Post-Drug Samples (3h) Admin->Collect HPLC HPLC-ECD or LC-MS/MS Analysis Collect->HPLC Stats Data Normalization & Statistical Analysis HPLC->Stats D2_Signaling_Pathway DA Dopamine (Endogenous Agonist) D2R Dopamine D₂ Receptor DA->D2R Activates Compound 1-[(3-Methyl...)]piperazine (Hypothesized Antagonist) Compound->D2R Blocks Gi Gᵢ Protein (α, βγ subunits) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Ion channel modulation, Gene transcription) PKA->Downstream Phosphorylates

Sources

Method

developing assays for 1-[(3-Methyl-2-thienyl)methyl]piperazine activity

An Application Note and Protocol from the Desk of a Senior Application Scientist Topic: A Comprehensive Guide to Developing Biochemical and Cell-Based Assays for 1-[(3-Methyl-2-thienyl)methyl]piperazine Activity Abstract...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: A Comprehensive Guide to Developing Biochemical and Cell-Based Assays for 1-[(3-Methyl-2-thienyl)methyl]piperazine Activity

Abstract

The piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1][2] Compounds containing this moiety frequently exhibit high affinity for G-protein-coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors.[1][3] This guide provides a detailed, integrated workflow for characterizing the activity of a novel piperazine derivative, 1-[(3-Methyl-2-thienyl)methyl]piperazine. We move beyond simple protocols to explain the scientific rationale behind each step, enabling researchers to build a robust pharmacological profile of their compound. The methodologies detailed herein range from initial target affinity determination using radioligand binding assays to functional characterization of G-protein activation and downstream second messenger signaling.

Introduction: The Scientific Imperative for a Multi-Assay Approach

Characterizing a novel compound like 1-[(3-Methyl-2-thienyl)methyl]piperazine requires a multi-faceted approach. A single assay provides only one piece of a complex puzzle. For instance, demonstrating that a compound binds to a receptor says nothing of its functional effect—is it an activator (agonist), a blocker (antagonist), or an inverse agonist? Therefore, a logical cascade of assays is essential to build a complete profile, starting with binding affinity and progressing to functional and cell-based responses.

Given its structural similarity to known GPCR ligands, particularly antagonists for serotonin (5-HT₂) and dopamine (D₁/D₂) receptors, our investigation will focus on assays tailored for these target classes.[4] GPCRs are the most common target class for therapeutic drugs, making proficiency in these assays critical for drug development.[5][6] This guide details the foundational assays required to determine the compound's primary molecular targets and elucidate its mechanism of action.

Foundational Target Screening: Radioligand Binding Assays

The first step in characterizing a new compound is to determine where it binds. Competitive radioligand binding assays are the gold standard for quantifying the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[7]

Principle of Competitive Radioligand Binding

This assay measures the ability of a test compound (the "competitor," e.g., 1-[(3-Methyl-2-thienyl)methyl]piperazine) to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor. The assay is performed with cell membranes expressing the receptor of interest. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), we can calculate its binding affinity (Kᵢ).

Experimental Workflow: Radioligand Binding

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Termination & Analysis prep_membranes Prepare Receptor Membranes (e.g., hD2-CHO) setup_plate Setup 96-well Plate: Total Binding, Non-Specific Binding (NSB), & Competitive Binding Wells prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->setup_plate incubate Incubate Plate (e.g., 60 min at 27°C) setup_plate->incubate filter Rapid Filtration over GF/C Filters (Using Cell Harvester) incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Scintillation Counting (DPM) wash->count analyze Calculate IC50 & Ki (Non-linear Regression) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay for Dopamine D₂ Receptor

This protocol is optimized for the human Dopamine D₂ receptor (hD₂R) but can be adapted for other GPCRs like 5-HT₂A or H₁ by selecting the appropriate radioligand and non-specific binding agent.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the hD₂R.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (Final concentration ~0.5 nM, near its Kₔ).[7]

  • Test Compound: 1-[(3-Methyl-2-thienyl)methyl]piperazine, serially diluted.

  • Non-specific Agent: 10 µM (+)-Butaclamol or Haloperidol.[8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Thaw hD₂R-expressing cell membranes on ice. Homogenize gently and dilute in Assay Buffer to a final concentration that provides adequate signal (e.g., 10-20 µg protein per well).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 25 µL Assay Buffer + 25 µL [³H]-Spiperone + 200 µL diluted membranes.

    • Non-specific Binding (NSB): 25 µL 10 µM Butaclamol + 25 µL [³H]-Spiperone + 200 µL diluted membranes.

    • Competitive Binding: 25 µL of each test compound dilution + 25 µL [³H]-Spiperone + 200 µL diluted membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[8]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[9]

  • Radioactivity Measurement: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for several hours before counting in a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding: Specific Binding (DPM) = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

ParameterDescriptionTypical ValueSource
Receptor Source Membranes from CHO cells expressing hD₂R15 µ g/well [8]
Radioligand [³H]-Spiperone0.5 nM[7]
Non-specific Agent (+)-Butaclamol10 µM[8]
Incubation Time 60 minutes30 °C[8]

Functional Activity Profiling: G-Protein Activation & Second Messenger Assays

Demonstrating binding is not enough. The next critical step is to determine the compound's functional effect on receptor signaling. GPCRs transduce extracellular signals by activating intracellular heterotrimeric G proteins (Gα, Gβ, Gγ). This activation initiates a cascade of events, including the exchange of GDP for GTP on the Gα subunit and the production of second messengers.[10][11]

GPCR Signaling Pathways Overview

The functional outcome of receptor activation depends on which Gα subunit family is engaged. Our target receptors primarily couple to Gαi and Gαq.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Dopamine) GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR binds G_protein Gαi/βγ GPCR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits GDP GDP G_protein->GDP releases cAMP cAMP AC->cAMP converts GTP GTP GTP->G_protein binds Response Cellular Response cAMP->Response ATP ATP ATP->AC

Caption: Simplified Gαi-coupled GPCR signaling pathway.

Assay I: Direct G-Protein Activation (HTRF GTP Gi Binding Assay)

Instead of using radioactivity, modern assays use Homogeneous Time-Resolved Fluorescence (HTRF) to directly measure G-protein activation. This assay quantifies the binding of a fluorescently-labeled, non-hydrolyzable GTP analog to the Gαi subunit upon receptor stimulation.[10][12]

Principle: The assay uses two labeled components: a non-hydrolyzable GTP analog labeled with a europium cryptate (Eu³⁺-GTP, the donor) and an anti-Gαi antibody labeled with d2 (the acceptor). When an agonist activates the GPCR, the Gαi subunit binds the Eu³⁺-GTP. If the d2-labeled antibody is also bound to the Gαi subunit, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[10] An antagonist will block this agonist-induced signal.

Protocol Outline:

  • Reagent Preparation: Prepare dilutions of receptor membranes, Eu³⁺-GTP, anti-Gαi-d2 antibody, and test compounds in the assay buffer provided by the kit manufacturer (e.g., Revvity, Cisbio).

  • Agonist Mode: To test for agonism, add the test compound at various concentrations to wells containing membranes, Eu³⁺-GTP, and the d2-antibody.

  • Antagonist Mode: To test for antagonism, add a fixed, sub-maximal concentration of a known agonist (e.g., dopamine for D₂R) to all wells, followed by the test compound at various concentrations.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature).

  • Readout: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Plot the ratio against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Expert Insight: This assay is a significant advancement over the [³⁵S]GTPγS binding assay because it is a homogeneous, "add-and-read" format, eliminating wash steps and improving throughput.[12] It provides a direct functional readout at the level of the G-protein, making it a powerful tool for elucidating the mechanism of action.[10]

Assay II: Downstream Second Messenger Quantification (HTRF cAMP Assay)

For GPCRs coupled to Gαi (like D₂) or Gαs, measuring changes in cyclic AMP (cAMP) is a robust method to assess functional activity. Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[13] HTRF-based cAMP assays are sensitive, competitive immunoassays.[14]

Principle: The assay kit contains a d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody. In the absence of cellular cAMP, these two reagents associate, producing a high FRET signal. When the cell produces cAMP (or when cAMP levels rise due to inhibition of a Gαi-coupled receptor), the unlabeled cellular cAMP competes with the d2-labeled cAMP for binding to the antibody. This competition leads to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.[14]

Protocol Outline:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., hD₂R-CHO) in a 96- or 384-well plate and grow overnight.

  • Compound Treatment:

    • To detect Gαi coupling (antagonist activity), first stimulate the cells with an agent like forskolin (which directly activates adenylyl cyclase to raise basal cAMP levels).

    • Then, add a known agonist (e.g., quinpirole for D₂R) to inhibit this forskolin-induced cAMP production.

    • Add the test compound to determine if it can antagonize (reverse) the effect of the agonist.

  • Cell Lysis & Reagent Addition: Add the HTRF lysis buffer, followed by the d2-labeled cAMP and cryptate-labeled antibody reagents.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Readout & Analysis: Read the plate on an HTRF reader and analyze the data. An antagonist will cause a dose-dependent increase in the HTRF signal (as it blocks the agonist's inhibition of cAMP).

Assay TypePrincipleMeasuresUtility for 1-[(3-Methyl-2-thienyl)methyl]piperazineSource
HTRF GTP Binding TR-FRETDirect G-protein activation (GTP binding)Determines if the compound is an agonist, antagonist, or inverse agonist at the G-protein level.[10][12]
HTRF cAMP Competitive Immunoassay (TR-FRET)Changes in intracellular cAMP levelsConfirms functional activity for Gαi/s-coupled receptors (e.g., D₂, 5-HT₁ₐ) in a cellular context.[14][15]
HTRF IP-One Competitive Immunoassay (TR-FRET)Accumulation of inositol monophosphate (IP₁)Confirms functional activity for Gαq-coupled receptors (e.g., 5-HT₂ₐ, H₁) in a cellular context.[16]

Advanced Characterization: Investigating Biased Agonism

Modern pharmacology recognizes that ligands can stabilize different receptor conformations, leading to preferential activation of one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This phenomenon is known as "biased agonism." Assays that measure β-arrestin recruitment, such as BRET or Tango-based assays, are essential for identifying such biased ligands.[11][15][17] A full characterization of 1-[(3-Methyl-2-thienyl)methyl]piperazine should include these assays to explore potential for pathway-selective effects.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the comprehensive pharmacological characterization of 1-[(3-Methyl-2-thienyl)methyl]piperazine. By systematically progressing from initial binding affinity determination to direct functional readouts of G-protein activation and downstream second messenger modulation, researchers can confidently determine the compound's primary targets, affinity, and mechanism of action. This integrated assay cascade is fundamental to advancing novel compounds through the drug discovery pipeline.

References

  • Development of a homogeneous binding assay for histamine receptors. PubMed, (2004). [Link]

  • GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. BMG LABTECH. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed, (2024). [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review, (2013). [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI, (2024). [Link]

  • Cell-based Assays for GPCR Activity. Biocompare, (2013). [Link]

  • G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. PMC, (2014). [Link]

  • Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Publications, (2021). [Link]

  • Homogeneous Time-Resolved Fluorescence Assay to Probe Folded G Protein-Coupled Receptors. PMC, (2015). [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories, (2025). [Link]

  • USE OF FLUORESCENCE POLARIZATION DETECTION FOR THE MEASUREMENT OF FLUOPEPTIDE™ BINDING TO G PROTEIN-COUPLED RECEPTORS. Taylor & Francis, (2002). [Link]

  • High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. PubMed, (2019). [Link]

  • A flow-through fluorescence polarization detection system for measuring GPCR-mediated modulation of cAMP production. Vrije Universiteit Amsterdam, (2007). [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Publications, (2020). [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC, (2008). [Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI, (2023). [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen, (2026). [Link]

  • Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. PMC, (2017). [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program, (2016). [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC, (2022). [Link]

  • Piperazine. Wikipedia. [Link]

  • Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate, (2020). [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC, (2022). [Link]

  • Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ACS Publications, (2004). [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC, (2018). [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University, (2023). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(3-Methyl-2-thienyl)methyl]piperazine

Welcome to the technical support center for the synthesis of 1-[(3-Methyl-2-thienyl)methyl]piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[(3-Methyl-2-thienyl)methyl]piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Overview of the Primary Synthetic Route: Reductive Amination

The most common and efficient method for synthesizing 1-[(3-Methyl-2-thienyl)methyl]piperazine is through the direct reductive amination of 3-methyl-2-thiophenecarboxaldehyde with piperazine. This reaction typically involves the formation of an iminium intermediate, which is then reduced in situ to the desired tertiary amine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and offering step-by-step guidance for resolution.

Question 1: Low Yield of the Desired Product

Possible Causes and Solutions:

A low yield of 1-[(3-Methyl-2-thienyl)methyl]piperazine can stem from several factors, including incomplete reaction, formation of side products, or issues with product isolation.

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Aldehyde Purity: Ensure the 3-methyl-2-thiophenecarboxaldehyde is of high purity. Impurities can interfere with the reaction.

    • Piperazine Stoichiometry: An excess of piperazine is often used to drive the reaction to completion and minimize the formation of the bis-alkylated product (1,4-bis[(3-methyl-2-thienyl)methyl]piperazine).[1] A molar ratio of 1:2 to 1:3 (aldehyde to piperazine) is a good starting point.

  • Optimize the Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is often the reducing agent of choice due to its mildness and selectivity for imines and iminium ions.[2][3] It is less likely to reduce the starting aldehyde compared to stronger reducing agents.

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective option, though it is more toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[4]

    • Other Reducing Agents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they may lead to over-reduction or other side reactions.[5][6]

  • Solvent Selection:

    • Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[7][8] The choice of solvent can influence the solubility of reagents and the reaction rate.

  • Reaction Temperature and Time:

    • Reductive aminations are typically run at room temperature.[8] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but this can also promote side reactions.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Experimental Protocol for Yield Optimization:

ParameterRecommended ConditionRationale
Aldehyde:Piperazine Ratio 1 : 2.5An excess of piperazine favors the formation of the mono-substituted product.[1]
Reducing Agent Sodium TriacetoxyborohydrideMild and selective, minimizing aldehyde reduction.[2]
Solvent Dichloromethane (DCM)Good solubility for reactants and intermediates.[8]
Temperature Room TemperatureBalances reaction rate and selectivity.
Reaction Time 12-24 hoursTypically sufficient for completion; monitor by TLC/LC-MS.
Question 2: Formation of Bis-Alkylated Side Product

A significant side product in this synthesis is 1,4-bis[(3-methyl-2-thienyl)methyl]piperazine. Its formation is a result of the product, 1-[(3-Methyl-2-thienyl)methyl]piperazine, reacting with another molecule of the aldehyde.

Strategies to Minimize Bis-Alkylation:

  • Increase the Excess of Piperazine: Using a larger excess of piperazine will statistically favor the reaction of the aldehyde with the more abundant primary amine of piperazine over the secondary amine of the mono-substituted product.

  • Slow Addition of the Aldehyde: Adding the 3-methyl-2-thiophenecarboxaldehyde slowly to the reaction mixture containing piperazine can help maintain a high concentration of piperazine relative to the aldehyde, thereby suppressing the formation of the bis-alkylated product.

Workflow for Minimizing Bis-Alkylation:

Caption: Controlled addition of the aldehyde is crucial for minimizing bis-alkylation.

Question 3: Difficulty in Product Purification

The crude product may contain unreacted starting materials, the bis-alkylated side product, and byproducts from the reducing agent.

Purification Strategy:

  • Aqueous Workup:

    • Quench the reaction with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to neutralize any acidic byproducts.[7][8]

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography:

    • Silica gel column chromatography is an effective method for separating the desired product from impurities.[7]

    • A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used. The addition of a small amount of a basic modifier like triethylamine to the eluent can help prevent the product from streaking on the silica gel.

  • Crystallization/Salt Formation:

    • If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Alternatively, the product can be converted to a salt (e.g., hydrochloride or acetate) to facilitate crystallization and purification.[9] The free base can then be regenerated by treatment with a base.

Purification Flowchart:

G Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Base Quench & Extraction) Crude_Mixture->Aqueous_Workup Organic_Layer Organic Layer Aqueous_Workup->Organic_Layer Column_Chromatography Silica Gel Column Chromatography Organic_Layer->Column_Chromatography Pure_Product Pure 1-[(3-Methyl-2-thienyl)methyl]piperazine Column_Chromatography->Pure_Product

Caption: A standard purification workflow for the target compound.

Alternative Synthetic Approaches

While reductive amination is the most direct route, other methods can be considered:

  • Nucleophilic Substitution: Reaction of 3-methyl-2-(chloromethyl)thiophene with piperazine. This method may require harsher conditions and can also lead to the formation of the bis-alkylated product.

  • Multi-step Synthesis: In some cases, a multi-step synthesis involving protection and deprotection of one of the piperazine nitrogens may be employed to ensure mono-substitution.[1] For example, using N-Boc-piperazine followed by deprotection.[7]

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • GUS SAR Experimental - The Royal Society of Chemistry. (2024). [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). Molecules, 27(11), 3436. [Link]

  • Preparation of 1-Hydrosilatrane, and Its Use in the Highly Practical Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. (n.d.). Organic Syntheses. [Link]

  • Reductive amination of piperazine. (2024, October 24). Reddit. [Link]

  • Purification of piperazine. (1959).
  • Reductive Amination of 1-[3-(2- Alkylbenzofuranyl)]-2-phenylethanones. Synthesis of 1-[3- (2-Alkylbenzofuranyl)]-2-phenylethylamines. (2001). Heterocycles, 55(6), 1141. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3816. [Link]

  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2006). ARKIVOC, 2006(14), 1-9. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. [Link]

  • Preparation method of 1-methyl piperazine. (n.d.).
  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2025, August 7). ResearchGate. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journal of Organic Chemistry, 16, 843–851. [Link]

Sources

Optimization

troubleshooting low solubility of 1-[(3-Methyl-2-thienyl)methyl]piperazine in PBS

Welcome to the Application Scientist Technical Support Center . This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of 1-[(3-Methyl-2-thienyl)methyl]piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of 1-[(3-Methyl-2-thienyl)methyl]piperazine .

Rather than relying on trial-and-error, this guide breaks down the physicochemical causality behind the compound's precipitation in Phosphate-Buffered Saline (PBS) and provides self-validating protocols to rescue your assays.

Part 1: Mechanistic Q&A – Understanding the Precipitation Phenomenon

Q: Why does 1-[(3-Methyl-2-thienyl)methyl]piperazine crash out of solution when diluted into PBS (pH 7.4)? A: The precipitation is a thermodynamic consequence of the molecule's protonation state and lipophilicity. Piperazine derivatives typically possess two pKa values. While the secondary amine is basic enough to be protonated at physiological pH, the tertiary amine's pKa is significantly 1[1]. At the strict pH of 7.4 in PBS, the molecule exists largely in a mono-cationic or partially neutral state, which directly limits its 2[2]. Without sufficient ionization to solvate the highly lipophilic 3-methyl-2-thienyl moiety, cohesive hydrophobic forces drive the molecules to aggregate and precipitate.

Q: I need to maintain pH 7.4 for my cell-based assays. How can I achieve a working concentration without shifting the pH? A: If pH adjustment is biologically prohibitive, the most robust approach is the use of cyclodextrins—specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a3[3]. They form non-covalent, dynamic4[4]. In this formulation, the lipophilic 3-methyl-2-thienyl group acts as the "guest" and is sequestered within the HP-β-CD "host" cavity. This effectively masks the hydrophobicity while the piperazine ring interacts with the aqueous buffer, solubilizing the molecule [].

Q: Should I be using the free base or a salt form of the compound? A: Always default to a salt form (e.g., hydrochloride or mesylate salt) when working in aqueous buffers. The free base of 1-[(3-Methyl-2-thienyl)methyl]piperazine has a high lattice energy and a very low dissolution rate in water. While forming a salt does not change the absolute equilibrium solubility of the compound at pH 7.4, it drastically increases the initial dissolution rate. This prevents the transient supersaturation and immediate crashing often seen when spiking DMSO free-base stocks directly into PBS.

Part 2: Formulation Strategies Matrix

To select the best approach for your specific downstream application, consult the quantitative comparison table below:

Solubilization StrategyMechanism of ActionMax Estimated Sol. (mM)Biological Assay Compatibility
Neat PBS (pH 7.4) Baseline ionization< 0.1 mMExcellent (Standard baseline)
1% DMSO in PBS Co-solvency~ 1.0 mMGood (Requires cell tolerance check)
pH Adjustment (pH 6.0) Full piperazine protonation> 10.0 mMPoor (Alters cellular/enzymatic pH)
20% HP-β-CD in PBS Host-Guest Complexation> 10.0 mMExcellent (Inert, non-toxic excipient)

Part 3: Self-Validating Protocol for HP-β-CD Complexation

This protocol ensures that your compound is thermodynamically dissolved rather than suspended as an invisible micro-precipitate.

Objective: Achieve a stable 10 mM stock solution of 1-[(3-Methyl-2-thienyl)methyl]piperazine in PBS (pH 7.4) without organic co-solvents.

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve HP-β-CD in 1X PBS to create a 20% (w/v) vehicle solution.

    • Causality: A 20% concentration provides a massive molar excess of host cavities to encapsulate the lipophilic thienyl groups.

  • API Addition: Weigh the required mass of the piperazine derivative (HCl salt preferred) to achieve a 10 mM final concentration and add it directly to the HP-β-CD solution.

  • Mechanical Complexation: Vortex the mixture vigorously for 2 minutes, followed by bath sonication at room temperature for 15–30 minutes.

    • Causality: Sonication provides the kinetic energy required to break the API's crystal lattice and drive the lipophilic molecules into the cyclodextrin cavities.

  • Self-Validation (Critical Step): Centrifuge the resulting solution at 10,000 x g for 10 minutes.

    • Logic: Visual inspection is insufficient for detecting micro-precipitates. Centrifugation forces any uncomplexed, insoluble API to the bottom of the tube.

  • Verification: Carefully inspect the bottom of the tube.

    • If a pellet is present: The API has exceeded the complexation capacity. Do not use the suspension. Decant the supernatant and quantify the true dissolved concentration via UV-Vis or HPLC.

    • If no pellet is present: The solution is fully complexed, thermodynamically stable, and ready for downstream biological assays.

Part 4: Decision Pathway Visualization

SolubilityWorkflow Start 1-[(3-Methyl-2-thienyl)methyl]piperazine in PBS (pH 7.4) CheckForm Assess API Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase SaltForm HCl/Mesylate Salt CheckForm->SaltForm MakeSalt Convert to Salt or Use Co-solvent FreeBase->MakeSalt AssessSol Assess Solubility at Target Conc. SaltForm->AssessSol MakeSalt->AssessSol Precipitation Precipitation / Turbidity AssessSol->Precipitation If < 1 mg/mL Clear Clear Solution AssessSol->Clear If soluble AddCD Add 10-20% HP-β-CD (Host-Guest Complexation) Precipitation->AddCD Verify Centrifuge at 10,000 x g Check for Pellet Clear->Verify AddCD->Verify Verify->AddCD Pellet Observed Final Proceed to Assay Verify->Final No Pellet

Decision tree for optimizing the aqueous solubility of thienyl-piperazine derivatives in PBS.

References

Sources

Troubleshooting

how to prevent degradation of 1-[(3-Methyl-2-thienyl)methyl]piperazine solution

Welcome to the Advanced Technical Support Center for handling 1-[(3-Methyl-2-thienyl)methyl]piperazine . As a bifunctional building block widely used in drug discovery, this molecule presents unique stability challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling 1-[(3-Methyl-2-thienyl)methyl]piperazine . As a bifunctional building block widely used in drug discovery, this molecule presents unique stability challenges in solution. Its structure combines an electron-rich thiophene ring (susceptible to photo-oxidation) and a nucleophilic secondary piperazine amine (prone to carbonation and thermal oxidation).

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies to ensure absolute integrity of your experimental stock solutions.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My stock solution turned yellow/brown after a few days on the bench. What happened, and is it still usable? A: Do not use the solution; the active titer has been compromised. Thiophene derivatives are highly susceptible to photo-oxidation. When exposed to ambient laboratory light (UV/Vis) and dissolved oxygen, the thiophene ring undergoes a photochemical reaction. Singlet oxygen attacks the electron-rich π -conjugated system, leading to the formation of sulfones and ring-opened polymeric byproducts (1[1]). This disruption of conjugation manifests visually as a bathochromic shift (yellow/brown discoloration) (2[2]). Correction: Always store solutions in actinic (amber) glassware to block critical excitation wavelengths and sparge solvents with inert gas prior to dissolution.

Q2: I am observing a fine white precipitate in my methanolic/aqueous solution, and my LC-MS titer is lower than expected. How do I fix this? A: You are observing carbamate precipitation. The piperazine moiety contains a highly nucleophilic secondary amine. When exposed to ambient air, it rapidly absorbs atmospheric carbon dioxide (CO2) to form carbamic acid and subsequent carbamate salts (3[3]). These carbamates have drastically lower solubility in standard organic solvents compared to the free base, leading to precipitation and a drop in the active concentration. Correction: Prepare solutions under a localized inert gas stream. While carbamate formation can sometimes be reversed by strong bases or heating, analytical precision requires discarding the carbonated solution and preparing a fresh batch.

Q3: What are the primary thermal degradation products I should monitor during stability-indicating assays? A: While the piperazine ring is relatively stable to thermal stress alone up to 150 °C (4[4]), the combination of heat and trace transition metals (like Cu or Fe) triggers radical-mediated oxidative cleavage (5[5]). The benzylic-like methylene bridge connecting the thiophene and piperazine rings is highly vulnerable. Monitor your LC-MS/GC-MS chromatograms for N-formylpiperazine (FPZ), ethylenediamine (EDA), and thiophene-carboxaldehyde derivatives (6[6]).

Part 2: Quantitative Degradation Metrics

Table 1: Summary of degradation pathways, triggers, and preventative strategies.

Degradation PathwayPrimary TriggerKinetic / Physical ImpactKey DegradantsPrevention Strategy
Photo-oxidation UV/Vis Light + O2Rapid loss of π -conjugation; Yellow/Brown colorSulfones, Ring-opened polymersAmber vials, Dark storage
Carbamate Formation Atmospheric CO2Titer loss; White precipitationPiperazine carbamatesArgon blanketing, Sealed caps
Thermal Oxidation Heat (>60°C) + Trace Metals + O2Pseudo-first-order degradationEDA, FPZ, FormateLC-MS grade solvents, <4°C storage

Part 3: Validated Methodologies

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes causality-driven steps to eliminate the environmental triggers of degradation.

  • Solvent Degassing (Sparging): Sparge the chosen solvent (e.g., LC-MS grade Methanol or Water) with ultra-high-purity Argon for 30 minutes.

    • Causality: LC-MS grade solvents lack trace metals that catalyze oxidation. Argon is denser than Nitrogen, forming a superior, heavier protective blanket over the liquid surface to prevent O2/CO2 ingress.

  • Inert Weighing: Weigh the 1-[(3-Methyl-2-thienyl)methyl]piperazine standard inside a glovebox or under a localized Argon stream.

    • Causality: The free base is hygroscopic and its secondary amine acts as a CO2 scavenger. Minimizing air exposure prevents premature carbamate seeding.

  • Dissolution & Aliquoting: Dissolve the compound in the degassed solvent and immediately transfer to pre-purged amber glass HPLC vials.

    • Causality: Amber glass blocks photon wavelengths below 500 nm, preventing the excitation of the thiophene ring and subsequent singlet oxygen generation.

  • Sealing: Seal with PTFE/Silicone septa caps.

    • Causality: PTFE provides absolute chemical inertness, while the silicone backing ensures the vial reseals after autosampler needle puncture, maintaining the inert headspace during long analytical runs.

Protocol B: Self-Validating Stability Assay (LC-MS/MS)

Every analytical protocol must prove its own reliability. This workflow includes internal controls to validate both the instrument's detection capability and the storage protocol's efficacy.

  • Baseline Establishment (T0): Immediately after preparation, inject a Time-Zero (T0) sample. Quantify the parent peak and scan for baseline m/z values corresponding to EDA and FPZ.

  • Forced Degradation Controls: Prepare two parallel control vials:

    • Positive Control: Clear glass vial, open to ambient air, placed under laboratory lighting for 48 hours.

    • Negative Control: Amber vial, Argon-purged, stored at 4°C in the dark for 48 hours.

  • System Suitability & Validation:

    • Analyze both controls. If the Positive Control shows <10% degradation, your stress conditions are insufficient to model long-term breakdown, or your MS method is failing to ionize the degradants.

    • If the Negative Control shows >2% degradation, your inerting protocol (Protocol A) failed, and the batch must be re-prepared. This ensures you never rely on a false-negative stability result.

Part 4: Mechanistic Degradation Visualization

G cluster_triggers Start 1-[(3-Methyl-2-thienyl)methyl]piperazine CO2 Atmospheric CO2 Start->CO2 Light UV/Vis Light + O2 Start->Light Heat Thermal Stress + O2 Start->Heat Carbamate Carbamate Formation (Piperazine Ring) CO2->Carbamate Nucleophilic Attack PhotoOx Photo-oxidation (Thiophene Ring) Light->PhotoOx Singlet O2 Attack ThermOx N-Oxidation & Cleavage (Methylene Bridge) Heat->ThermOx Radical Mechanism Precip Precipitation & Titer Loss Carbamate->Precip Color Yellow/Brown Discoloration PhotoOx->Color Degradants Ethylenediamine, Formylpiperazine ThermOx->Degradants

Mechanistic pathways of 1-[(3-Methyl-2-thienyl)methyl]piperazine degradation in solution.

Part 5: References

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. 3

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. 6

  • Wavelength-Dependent Pathways of Poly-3-hexylthiophene Photo-Oxidation. ACS Publications. 2

  • Photochemical oxidation of thiophene in n-octane/water extraction system using O2 as oxidant. Chemical Research in Chinese Universities. 1

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. ResearchGate. 4

  • Carbon dioxide capture with concentrated, aqueous piperazine. Energy Procedia. 5

Sources

Optimization

Technical Support Center: Refining Experimental Protocols for 1-[(3-Methyl-2-thienyl)methyl]piperazine

Welcome to the technical support center for 1-[(3-Methyl-2-thienyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(3-Methyl-2-thienyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this compound. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to optimize your experimental outcomes.

Section 1: Synthesis & Reaction Optimization

The synthesis of 1-[(3-Methyl-2-thienyl)methyl]piperazine typically involves the N-alkylation of piperazine. This seemingly straightforward reaction is often complicated by issues of selectivity and side-product formation. This section addresses the most common challenges encountered during synthesis.

FAQ 1: Low Yield of Mono-Alkylated Product

Question: My reaction is producing a low yield of the desired mono-substituted product, 1-[(3-Methyl-2-thienyl)methyl]piperazine, with a significant amount of the 1,4-disubstituted byproduct. How can I improve selectivity for mono-substitution?

Answer: This is the most prevalent challenge in piperazine chemistry, arising from the comparable nucleophilicity of both secondary amine nitrogens.[1][2] To drive the reaction toward mono-substitution, several strategies can be employed, ranging from simple stoichiometric control to more robust protecting group methodologies.

Core Strategies to Enhance Mono-Alkylation:

  • Stoichiometry Control: The most direct method is to use a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent, (3-methyl-2-thienyl)methyl chloride.[2] This statistically favors the reaction of the electrophile with a more abundant, unsubstituted piperazine molecule rather than the already-formed mono-substituted product.

  • Slow Addition of Reagents: Adding the alkylating agent dropwise at a reduced temperature (e.g., 0 °C) can help manage the reaction kinetics, minimizing the opportunity for the mono-substituted product to react a second time before all the initial alkylating agent is consumed.[2]

  • Use of Protecting Groups: For the highest and most reliable selectivity, a mono-protected piperazine, such as N-Boc-piperazine, is the gold standard.[3][4] This approach involves a three-step sequence: protection, alkylation, and deprotection. While longer, it eliminates the formation of the di-substituted byproduct.

Experimental Protocol 1: Mono-Alkylation via Protecting Group Strategy

This protocol outlines the highly selective synthesis using mono-Boc-piperazine.

Step 1: N-Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (3-methyl-2-thienyl)methyl chloride (1.1 eq.) in the same solvent to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection of the Boc Group

  • Dissolve the crude Boc-protected product from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid. Trifluoroacetic acid (TFA) (4-5 eq.) or a 4M solution of HCl in dioxane are commonly used.[1]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Evaporate the solvent and excess acid under reduced pressure. The product is typically obtained as a salt (e.g., dihydrochloride or TFA salt), which can be converted to the free base by neutralization with a base (e.g., aq. NaOH or NaHCO3) and extraction into an organic solvent.

Troubleshooting Synthesis Issues

The following table summarizes common problems and solutions during the synthesis phase.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation • Inactive alkylating agent (degraded).• Insufficiently strong base.• Low reaction temperature or short reaction time.• Use freshly prepared or verified (3-methyl-2-thienyl)methyl chloride.• Switch to a stronger base (e.g., NaH) if using K2CO3, or ensure the base is anhydrous.• Increase the reaction temperature (e.g., to 50-60 °C) and/or extend the reaction time.
Formation of Quaternary Salt • Over-alkylation on the same nitrogen atom, especially with highly reactive alkylating agents.[1][4]• Use a less reactive alkylating agent if possible (e.g., bromide instead of iodide).• Employ the reductive amination method with 3-methyl-2-thiophenecarboxaldehyde and a reducing agent (e.g., NaBH(OAc)3) as an alternative synthetic route which avoids this issue.[4]
Complex Mixture of Byproducts • Degradation of the thiophene ring under harsh conditions (e.g., strong acid/base, high heat).• Side reactions involving impurities in starting materials.• Ensure reaction conditions are mild. Thiophene moieties can be sensitive.[5][6]• Purify starting materials before use.• Use an inert atmosphere (N2 or Ar) to prevent oxidative degradation.
Synthetic Strategy Workflow

The choice between direct alkylation and a protecting group strategy depends on the desired scale, purity requirements, and tolerance for a multi-step synthesis.

G start Goal: Synthesize 1-[(3-Methyl-2-thienyl)methyl]piperazine decision Is strict mono-substitution critical? (High purity required, difficult separation) start->decision protect Use Mono-Protected Piperazine (e.g., 1-Boc-piperazine) decision->protect Yes direct Direct Alkylation Strategy decision->direct No alkylate_prot Step 1: N-Alkylation protect->alkylate_prot deprotect Step 2: Deprotection (e.g., TFA or HCl) alkylate_prot->deprotect product_high_purity High Yield of Mono-substituted Product deprotect->product_high_purity stoich Use Large Excess of Piperazine (5-10 equivalents) direct->stoich slow_add Slow Addition of Alkylating Agent at Low Temperature stoich->slow_add product_mixture Product Mixture (Mono-, Di-substituted, Starting Material) slow_add->product_mixture G start Crude Reaction Mixture workup Initial Aqueous Workup start->workup decision1 Is the crude product an oil or solid? workup->decision1 solid_path Crude Solid decision1->solid_path Solid oil_path Crude Oil decision1->oil_path Oil recrystall Attempt Recrystallization (e.g., Ethanol/Hexane) solid_path->recrystall decision2 Successful? recrystall->decision2 decision2->oil_path No final_product Pure Crystalline Salt decision2->final_product Yes column Column Chromatography (Silica + 1% Triethylamine) oil_path->column decision3 Sufficient Purity? column->decision3 salt_formation Purify via Salt Formation (e.g., form HCl salt) decision3->salt_formation No decision3->final_product Yes salt_formation->final_product

Sources

Troubleshooting

Technical Support Center: Minimizing Assay Variability for 1-[(3-Methyl-2-thienyl)methyl]piperazine

Welcome to the Technical Support Center. 1-[(3-Methyl-2-thienyl)methyl]piperazine is a highly versatile building block and pharmacophore frequently utilized in the development of CNS drugs and GPCR ligands.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-[(3-Methyl-2-thienyl)methyl]piperazine is a highly versatile building block and pharmacophore frequently utilized in the development of CNS drugs and GPCR ligands. However, its unique structural features—a highly basic piperazine ring coupled with a lipophilic, electron-rich thiophene derivative—create significant challenges in in vitro assays.

This guide provides causal explanations and field-proven methodologies to eliminate well-to-well variability, prevent compound precipitation, and ensure target specificity.

Physicochemical Profiling & Assay Implications

To successfully troubleshoot an assay, one must first understand the thermodynamic and structural behavior of the molecule. The table below summarizes the core properties of 1-[(3-Methyl-2-thienyl)methyl]piperazine and how they directly induce experimental artifacts.

Physicochemical PropertyEstimated Value / CharacteristicAssay ImplicationMitigation Strategy
pKa (Secondary Amine) ~9.0Compound is predominantly monoprotonated (positively charged) at physiological pH (7.4)[1]. Drives severe electrostatic adsorption to plastics.Use ultra-low attachment (ULA) plates; add carrier proteins (BSA).
Lipophilicity (LogP) Moderate to HighHydrophobic partitioning into lipid membranes causes a "membrane sink" effect, artificially inflating apparent Kd​ or IC50​ [2].Limit cell density; use mild non-ionic detergents (e.g., 0.01% Tween-20).
Structural Motif Privileged ScaffoldHigh risk of receptor promiscuity. Mimics endogenous monoamines, leading to off-target binding[3].Implement pharmacological masking agents in cell/tissue-based assays.
Thiophene Ring Electron-rich heterocycleSusceptible to rapid oxidation in aqueous buffers over long incubations.Prepare fresh dilutions immediately prior to use; avoid freeze-thaw cycles.
Troubleshooting FAQs

Q1: Why am I seeing high well-to-well variability and a drastic loss of signal at low nanomolar concentrations? Causality: This is the hallmark of Non-Specific Binding (NSB). The piperazine ring contains a basic amine that exists predominantly in a monoprotonated, positively charged state at pH 7.4[1]. This positive charge drives strong electrostatic interactions with negatively charged silanol groups on glass or the polarized surfaces of standard polystyrene microtiter plates. Furthermore, the lipophilicity of the molecule dictates that it will partition into lipid membranes or plastic surfaces, severely depleting the actual free concentration of the ligand in solution[2]. Solution: Never use standard untreated plastics. Transition to silanized glassware or ultra-low attachment (ULA) plastics. Introduce a carrier protein (e.g., 0.1% fatty-acid-free BSA) or a mild non-ionic detergent (e.g., 0.01% CHAPS) to the assay buffer. These additives act as sacrificial binders, saturating the non-specific adsorption sites on the plastic before your compound can bind.

Q2: My dose-response curves are shifting between independent runs. How do I stabilize stock solutions to prevent precipitation? Causality: Piperazine derivatives exhibit highly pH-dependent solubility. While their salt forms (e.g., hydrochloride) are highly water-soluble, the free base is lipophilic and prone to micro-precipitation. When a high-concentration DMSO stock is spiked directly into a neutral aqueous buffer, the sudden shift in the dielectric constant and pH can cause the compound to crash out of solution, forming invisible micro-aggregates. Solution: Maintain master stocks at 10 mM in 100% anhydrous DMSO and store them in single-use aliquots at -20°C. Perform all serial dilutions in 100% DMSO. Only at the final step should you transfer the compound to the aqueous assay buffer, ensuring the final DMSO concentration remains strictly constant (typically 1% v/v) across all wells.

Q3: In functional cell-based assays, I am observing biphasic responses or unexpected background activation. What is causing this? Causality: Piperazine is a "privileged scaffold" in medicinal chemistry. Its structure inherently mimics endogenous monoamine neurotransmitters, granting it high promiscuity. Piperazine derivatives frequently exhibit off-target affinity for Sigma-1 ( σ1​ ), Sigma-2 ( σ2​ ), Histamine ( H3​ ), and various adrenergic or serotonergic receptors[3]. The binding to these off-target sites is often driven by a combination of electrostatic forces and hydrogen bonding[4]. Solution: Implement pharmacological masking. If your primary target is not a sigma receptor, you must saturate these off-target sites to prevent your compound from binding them. For example, adding 5 µM of (+)-pentazocine to your assay buffer will effectively mask σ1​ receptors without interfering with other GPCR targets[3].

Assay Optimization Workflow

OptimizationWorkflow Start 1-[(3-Methyl-2-thienyl)methyl]piperazine Assay Initiation CheckSol Assess Solubility & pKa (pKa ~9.0, highly basic) Start->CheckSol NSB_Risk High Risk of Non-Specific Binding (Electrostatic & Lipophilic) CheckSol->NSB_Risk pH 7.4 (Ionized) MitigateNSB Add 0.1% BSA or 0.01% Tween-20 Use Silanized/ULA Plates NSB_Risk->MitigateNSB Surface Adsorption OffTarget Evaluate Off-Target Promiscuity (Sigma, 5-HT, Dopamine) MitigateNSB->OffTarget Masking Apply Pharmacological Masking e.g., 5 µM (+)-pentazocine OffTarget->Masking Cell/Tissue Assays Validate Self-Validating Protocol: Calculate Z'-factor & S/B Ratio OffTarget->Validate Purified Target Masking->Validate

Workflow for minimizing variability in piperazine derivative assays.

Self-Validating Experimental Protocol: Optimized Radioligand Binding Assay

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal controls to mathematically prove that NSB has been suppressed and that the compound is behaving as a monomeric ligand in that specific run.

Step 1: Buffer Formulation & Masking

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% fatty-acid-free BSA, and 0.01% CHAPS.

  • Masking Step: If utilizing crude membrane preparations, add 5 µM (+)-pentazocine to mask endogenous σ1​ receptors[3].

Step 2: Internal Control Setup (The Validation Matrix) Set up your 96-well ULA plate with the following specific control wells:

  • Total Binding (TB): Radioligand + Membrane + Vehicle (1% DMSO).

  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM unlabeled competitor (e.g., Haloperidol).

  • Plastic Adsorption Control (PAC): Radioligand + Assay Buffer (NO Membrane).

Step 3: Ligand Incubation

  • Prepare 100x compound stocks in 100% DMSO.

  • Dilute 1:100 directly into the assay wells to achieve a final volume of 0.5 mL (1% DMSO final).

  • Incubate at 25°C for 60 minutes. Note: Do not exceed 90 minutes to prevent oxidation of the thiophene ring.

Step 4: Termination & Rapid Filtration

  • Terminate the assay by rapid filtration under reduced pressure using a cell harvester through glass fiber filters (pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour to neutralize negative charges).

  • Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4).

Step 5: System Validation (Critical Step) Before analyzing your dose-response data, extract the raw counts per minute (CPM) and calculate the validation metrics:

  • Calculate Specific Binding (SB): SB=TB−NSB .

  • Calculate Adsorption: Measure radioactivity remaining in the PAC wells after washing.

  • Validation Criteria: The assay run is ONLY VALID if:

    • The PAC signal is <5% of the TB signal (proves plastic adsorption is successfully mitigated).

    • The SB is >80% of the TB (proves the masking agents and BSA successfully prevented lipid/off-target sinking).

References
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Public
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC.
  • Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding | Journal of Medicinal Chemistry - ACS Public

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of thienylpiperazine analogs

Title: Structure-Activity Relationship (SAR) Studies of Thienylpiperazine Analogs: A Comparative Guide to Serotonin-Dopamine Activity Modulators (SDAMs) Introduction As a Senior Application Scientist in neuropharmacology...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Studies of Thienylpiperazine Analogs: A Comparative Guide to Serotonin-Dopamine Activity Modulators (SDAMs)

Introduction As a Senior Application Scientist in neuropharmacology, I frequently evaluate the structural nuances that differentiate a successful clinical candidate from a failed one. In the realm of atypical antipsychotics and mood stabilizers, the Long-Chain Arylpiperazine (LCAP) scaffold is a privileged structure [6]. Historically, halogenated phenylpiperazines dominated this space. However, the introduction of the thienylpiperazine and benzothienylpiperazine pharmacophores has revolutionized our approach to receptor modulation, culminating in the development of Serotonin-Dopamine Activity Modulators (SDAMs) [3].

This guide provides an objective, data-driven comparison of thienylpiperazine analogs against traditional alternatives, detailing the causality behind these structural modifications and the self-validating experimental protocols used to characterize them.

SAR Principles: The Causality of the Benzothienylpiperazine Core

The LCAP scaffold operates on a tripartite structural logic:

  • Primary Pharmacophore (Arylpiperazine): Anchors the molecule to the orthosteric binding site of aminergic G protein-coupled receptors (GPCRs). The basic piperazine nitrogen forms a critical salt bridge with a conserved aspartate residue (e.g., Asp114 in the D2 receptor) [5].

  • Flexible Linker: Typically a 4-carbon alkoxy or alkyl chain that dictates the spatial orientation of the molecule, allowing it to span from the orthosteric site to secondary binding pockets [1].

  • Secondary Pharmacophore: A terminal moiety (like a quinolinone ring) that interacts with allosteric or secondary pockets, dictating functional selectivity and subtype affinity [1].

Why replace the traditional dichlorophenyl group with a benzothiophene ring? Traditional agents like aripiprazole utilize a dichlorophenylpiperazine core, which imparts high intrinsic partial agonist activity at the Dopamine D2 receptor. While this prevents full D2 blockade (reducing Parkinsonian side effects), its intrinsic activity is sometimes too high, leading to akathisia[2]. By substituting the dichlorophenyl ring with a benzothienylpiperazine core (yielding brexpiprazole), steric and electronic distributions are altered. This specific modification lowers the intrinsic efficacy at D2 receptors while significantly boosting affinity for 5-HT1A and 5-HT2A receptors [3].

SAR_Logic Primary Primary Pharmacophore (Benzothienylpiperazine) Linker Flexible Linker (Alkoxy Chain) Primary->Linker Connects D2 D2/D3 Receptors (Orthosteric Site) Primary->D2 Anchors via Aspartate Secondary Secondary Pharmacophore (Quinolinone) Linker->Secondary Positions HT 5-HT1A/2A Receptors (Secondary Pockets) Secondary->HT Modulates Affinity

Diagram 1: Tripartite SAR logic of LCAPs showing receptor pocket interactions.

Objective Comparison: Benzothienylpiperazine vs. Dichlorophenylpiperazine

To objectively evaluate the performance of the benzothienylpiperazine analog (Brexpiprazole) against the dichlorophenylpiperazine analog (Aripiprazole), we must look at their receptor binding profiles ( Ki​ ) and functional intrinsic activities ( Emax​ ).

Table 1: Comparative Pharmacological Profiling

ParameterBenzothienylpiperazine Analog (Brexpiprazole)Dichlorophenylpiperazine Analog (Aripiprazole)SAR Impact / Clinical Relevance
D2 Receptor Affinity ( Ki​ ) 0.30 nM0.34 nMBoth exhibit sub-nanomolar affinity, ensuring robust target engagement [3].
D2 Intrinsic Activity ( Emax​ ) ~15% (Low Partial Agonist)~28% (High Partial Agonist)Benzothiophene lowers intrinsic activity, reducing the risk of akathisia [4].
5-HT1A Affinity ( Ki​ ) 0.12 nM1.70 nM>10-fold increase in affinity; enhances anxiolytic and antidepressant effects[3].
5-HT2A Affinity ( Ki​ ) 0.47 nM3.40 nMStronger antagonism at 5-HT2A improves negative symptoms of schizophrenia[3].

Data synthesized from standardized radioligand binding and functional assays [3], [4].

Self-Validating Experimental Protocols

Trust in pharmacological data requires robust, self-validating assay designs. Below are the definitive methodologies used to generate the comparative data in Table 1.

Protocol A: In Vitro cAMP Accumulation Assay (Measuring Intrinsic Activity) Causality: D2 and D3 receptors are Gi/o​ -coupled. Activation inhibits adenylyl cyclase, lowering cyclic AMP (cAMP). To measure the partial agonism of thienylpiperazines, we must first artificially elevate baseline cAMP using forskolin. The drug's ability to suppress this elevated cAMP, compared to a full agonist (dopamine), reveals its intrinsic activity ( Emax​ ) [4].

  • Cell Preparation: Culture HEK-293 cells stably expressing human D2L receptors in DMEM supplemented with 10% FBS. Seed at 104 cells/well in a 384-well plate.

  • Stimulation & Treatment: Incubate cells with 10 µM forskolin (to stimulate adenylyl cyclase) and IBMX (to prevent cAMP degradation). Simultaneously, add the thienylpiperazine analog in a concentration gradient (0.01 nM to 10 µM).

  • Internal Validation Control: Run parallel wells with 10 µM Dopamine (defined as 100% Emax​ inhibition) and buffer alone (0% inhibition). This internal normalization ensures the assay's dynamic range is valid.

  • Lysis & Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Analysis: Plot concentration-response curves using non-linear regression to determine EC50​ and Emax​ [4].

Workflow Step1 Cell Culture (HEK293 + D2R) Step2 Incubation (Drug + Forskolin) Step1->Step2 Step3 Cell Lysis (cAMP Release) Step2->Step3 Step4 Detection (TR-FRET Assay) Step3->Step4 Step5 Data Analysis (Emax Calculation) Step4->Step5

Diagram 2: Step-by-step experimental workflow for the cAMP accumulation functional assay.

Protocol B: Radioligand Binding Assay (Measuring Affinity) Causality: To determine the precise binding affinity ( Ki​ ), we use a competitive displacement assay. The thienylpiperazine must compete with a known radioactive ligand (e.g., [3H] -raclopride) for the receptor pocket.

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor (e.g., 5-HT1A) and isolate the membrane fraction via ultracentrifugation.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [3H] -8-OH-DPAT (for 5-HT1A) and varying concentrations of the test compound for 60 minutes at 25°C.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% PEI to separate bound from free radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Mechanistic Pathways & In Vivo Implications

The SAR modifications inherent to thienylpiperazines directly dictate their systems-level pharmacology. By acting as a low-efficacy partial agonist at D2 receptors, the benzothienylpiperazine analog maintains enough dopaminergic tone to prevent the severe extrapyramidal symptoms (EPS) associated with full antagonists (like haloperidol), while simultaneously avoiding the overstimulation (akathisia) sometimes seen with higher-efficacy partial agonists [2], [3].

Furthermore, the potent 5-HT2A antagonism and 5-HT1A partial agonism synergistically enhance dopamine release in the prefrontal cortex, which is critical for alleviating the negative and cognitive symptoms of psychiatric disorders [3].

Pathway Drug Benzothienylpiperazine (SDAM) D2R Dopamine D2 Receptor (Low Partial Agonism) Drug->D2R HT1A 5-HT1A Receptor (High Partial Agonism) Drug->HT1A HT2A 5-HT2A Receptor (Potent Antagonism) Drug->HT2A Gi Gi/o Protein Activation D2R->Gi HT1A->Gi Clinical Reduced EPS & Improved Cognition HT2A->Clinical Prevents over-inhibition cAMP Modulated cAMP Levels Gi->cAMP cAMP->Clinical

Diagram 3: Serotonin-Dopamine signaling pathway modulated by benzothienylpiperazine analogs.

References

  • Transformation of a Dopamine D2 Receptor Agonist to Partial Agonists as Novel Antipsychotic Agents. Journal of Medicinal Chemistry (ACS).1

  • Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. National Institutes of Health (NIH).2

  • Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator. ResearchGate.3

  • Partial agonist activity of brexpiprazole and reference drugs on human dopamine D3 receptors. ResearchGate.4

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. National Institutes of Health (NIH).5

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors. ResearchGate.6

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 1-[(3-Methyl-2-thienyl)methyl]piperazine

Introduction: Navigating the Unknown In the landscape of drug discovery, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. 1-[(3-Methyl-2-thienyl)methyl]piperazine is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Unknown

In the landscape of drug discovery, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. 1-[(3-Methyl-2-thienyl)methyl]piperazine is one such molecule. Its structure, featuring a piperazine core linked to a methyl-thienyl group, suggests a range of potential pharmacological actions, but without empirical data, its mechanism of action remains speculative. This guide is designed for researchers, scientists, and drug development professionals to provide a systematic, multi-hypothetical approach to rigorously validate the molecular mechanism of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating and robust investigative workflow.

Part 1: Hypothesis Generation from Structural Scaffolds

The chemical architecture of 1-[(3-Methyl-2-thienyl)methyl]piperazine provides the initial clues to its potential biological targets. By dissecting the molecule into its core components, we can formulate several testable hypotheses.

  • The Piperazine Moiety: This six-membered nitrogen-containing heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[1] It is a common feature in drugs targeting the central nervous system, often interacting with neurotransmitter receptors.[2][3][4] Piperazine derivatives have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[5]

  • The Thienyl Group: As a sulfur-containing aromatic ring, the thienyl group is isosteric to a phenyl ring and is found in numerous pharmaceuticals. Thienyl-containing compounds have been reported to possess analgesic, anti-inflammatory, and anticancer properties.[6] Some have also been identified as potent enzyme inhibitors, such as phosphodiesterase 5 (PDE5) inhibitors.[7]

Based on this structural analysis, we propose three primary hypotheses for the mechanism of action of 1-[(3-Methyl-2-thienyl)methyl]piperazine:

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation: The compound acts as a ligand (agonist, antagonist, or allosteric modulator) for one or more GPCRs, likely within the families of serotonin or dopamine receptors, given the prevalence of this activity among piperazine derivatives.

  • Hypothesis 2: Ion Channel Modulation: The compound directly interacts with and alters the function of voltage-gated or ligand-gated ion channels, a known activity for some classes of piperazine-containing molecules.

  • Hypothesis 3: Enzyme Inhibition: The compound inhibits the activity of a key enzyme, such as a kinase or a phosphodiesterase, leading to downstream cellular effects.

The following sections will detail the experimental workflows designed to systematically test each of these hypotheses.

Part 2: A Phased Approach to Experimental Validation

We will employ a two-phased experimental strategy. Phase 1 focuses on broad, unbiased screening to identify initial "hits" and gather phenotypic data. Phase 2 involves detailed, hypothesis-driven experiments to confirm the target and elucidate the precise mechanism.

Phase 1: Broad-Spectrum Target Identification

The objective of this initial phase is to cast a wide net to identify the most probable biological targets of 1-[(3-Methyl-2-thienyl)methyl]piperazine.

Experimental Workflow: Target Identification

G cluster_0 Phase 1: Initial Screening cluster_1 Data Analysis & Hypothesis Refinement Compound 1-[(3-Methyl-2-thienyl)methyl]piperazine HTS High-Throughput Screening (GPCR, Kinase, Ion Channel Panels) Compound->HTS Test for direct interaction Phenotypic Phenotypic Screening (e.g., Cell Viability, Proliferation Assays) Compound->Phenotypic Observe cellular effects Affinity Affinity-Based Target ID (e.g., Pulldown with Immobilized Compound) Compound->Affinity Identify binding partners Analysis Integrate Data: - Binding affinity (HTS) - Cellular phenotype - Potential binding partners HTS->Analysis Phenotypic->Analysis Affinity->Analysis Refinement Prioritize Hypotheses (GPCR, Ion Channel, or Enzyme) Analysis->Refinement

Caption: Workflow for initial screening and hypothesis refinement.

Protocols for Phase 1:

  • High-Throughput Screening (HTS):

    • Objective: To rapidly screen the compound against a large, diverse panel of purified biological targets.

    • Methodology:

      • Prepare a stock solution of 1-[(3-Methyl-2-thienyl)methyl]piperazine in a suitable solvent (e.g., DMSO).

      • Submit the compound to a commercial or in-house screening service that offers panels for major drug target classes (e.g., a GPCR binding panel, a kinase inhibitor panel, and an ion channel panel).

      • The assays are typically run at a single high concentration (e.g., 10 µM) to identify initial hits.

      • Analyze the results to identify targets where the compound shows significant activity (e.g., >50% inhibition or stimulation).

    • Rationale: This unbiased approach provides a broad overview of the compound's potential targets and can quickly point the investigation in the right direction.

  • Phenotypic Screening:

    • Objective: To understand the compound's effect on whole cells and identify a functional consequence of target engagement.

    • Methodology:

      • Select a panel of cell lines relevant to potential therapeutic areas (e.g., neuronal cells, cancer cell lines).

      • Treat the cells with a range of concentrations of the compound.

      • After a suitable incubation period (e.g., 24-72 hours), perform assays to measure key cellular phenotypes such as cell viability (e.g., MTT or CellTiter-Glo assay), apoptosis (e.g., caspase activity assay), or cell cycle progression (e.g., flow cytometry).

    • Rationale: A distinct cellular phenotype provides a valuable functional readout that can help to prioritize the hits from HTS. For example, if the compound induces apoptosis in a cancer cell line, kinase targets involved in survival pathways might be prioritized.

  • Affinity-Based Target Identification:

    • Objective: To directly identify proteins from a cell lysate that bind to the compound.[8][9]

    • Methodology:

      • Synthesize a derivative of the compound that includes a linker and a reactive group for immobilization (e.g., a biotin tag).

      • Immobilize the tagged compound onto streptavidin-coated beads.

      • Incubate the beads with a cell lysate to allow proteins to bind to the immobilized compound.

      • Wash the beads to remove non-specific binders.

      • Elute the bound proteins and identify them using mass spectrometry.

    • Rationale: This direct method can uncover novel or unexpected targets that might be missed by panel-based screening.

Phase 2: Hypothesis-Driven Mechanistic Validation

Based on the results from Phase 1, we will now proceed with detailed experiments to validate the prioritized hypothesis.

If initial screening suggests GPCR activity, the following workflow will confirm the target and define the nature of the interaction.

Workflow for GPCR Target Validation

G Start Hit from GPCR Screen Binding Radioligand Binding Assay (Determine Affinity - Ki) Start->Binding Functional Functional Assays (cAMP, Calcium Flux, β-Arrestin) Binding->Functional Mode Determine Mode of Action (Agonist, Antagonist, Allosteric) Functional->Mode Signaling Downstream Signaling (Western Blot for p-ERK, p-Akt) Functional->Signaling Conclusion Confirmed GPCR Modulator Mode->Conclusion Signaling->Conclusion

Caption: Experimental workflow to validate a GPCR target.

Key Experimental Protocols:

  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity (Ki) of the compound for the target receptor.

    • Methodology:

      • Prepare cell membranes expressing the target GPCR.

      • Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of the unlabeled test compound.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Measure the radioactivity of the filters to determine the amount of bound radioligand.

      • Plot the data to generate a competition curve and calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

    • Rationale: This is the gold standard for quantifying the direct interaction between a ligand and a receptor.

  • cAMP Accumulation Assay (for Gs/Gi-coupled receptors):

    • Objective: To measure the functional effect of the compound on receptor signaling.

    • Methodology:

      • Use a cell line stably expressing the target receptor.

      • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Treat the cells with the test compound (to test for agonist activity) or with a known agonist in the presence of the test compound (to test for antagonist activity).

      • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Rationale: This assay directly measures the second messenger output of Gs or Gi-coupled receptors, providing a robust measure of functional activity.

If the compound shows activity against an ion channel, electrophysiology is the definitive method for validation.

Workflow for Ion Channel Target Validation

G Start Hit from Ion Channel Screen PatchClamp Whole-Cell Patch Clamp (Measure Current Modulation) Start->PatchClamp DoseResponse Concentration-Response Curve (Determine IC50 / EC50) PatchClamp->DoseResponse Kinetics Voltage Protocol Analysis (Assess effect on Gating) PatchClamp->Kinetics Specificity Test against other channels DoseResponse->Specificity Kinetics->Specificity Conclusion Confirmed Ion Channel Modulator Specificity->Conclusion

Caption: Experimental workflow to validate an ion channel target.

Key Experimental Protocol:

  • Whole-Cell Patch-Clamp Electrophysiology:

    • Objective: To directly measure the effect of the compound on the ionic currents flowing through a specific channel.[10][11]

    • Methodology:

      • Culture cells expressing the ion channel of interest on glass coverslips.

      • Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external recording solution.

      • Using a micromanipulator, form a high-resistance "giga-seal" between a glass micropipette (filled with an internal solution) and the cell membrane.

      • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

      • Apply voltage protocols to elicit channel activity and record the resulting currents.

      • After establishing a stable baseline, perfuse the chamber with solutions containing increasing concentrations of 1-[(3-Methyl-2-thienyl)methyl]piperazine.

      • Record the currents at each concentration to determine the effect on current amplitude and channel kinetics (e.g., activation, inactivation).

      • Perform a final "washout" with the control solution to test for reversibility.

    • Rationale: This technique provides unparalleled temporal and electrical resolution, allowing for a detailed characterization of how a compound modulates ion channel function, including its potency, voltage-dependence, and mechanism of block.

If a specific enzyme is identified as a potential target, the following experiments will validate this interaction.

Workflow for Enzyme Inhibition Validation

G Start Hit from Enzyme Screen InVitro In Vitro Enzyme Assay (Determine IC50) Start->InVitro Kinetics Enzyme Kinetic Studies (Determine Mode of Inhibition - Ki) InVitro->Kinetics Binding Biophysical Binding Assay (SPR or ITC - Determine Kd) Kinetics->Binding Cellular Cellular Target Engagement (e.g., CETSA) Binding->Cellular Conclusion Confirmed Enzyme Inhibitor Cellular->Conclusion

Caption: Experimental workflow to validate an enzyme target.

Key Experimental Protocols:

  • In Vitro Enzyme Kinetic Assays:

    • Objective: To determine the potency (IC50) and mode of inhibition (e.g., competitive, non-competitive).[12][13]

    • Methodology:

      • Use a purified, active form of the target enzyme.

      • In a multi-well plate, set up reactions containing the enzyme, its substrate, and varying concentrations of the test compound.

      • To determine the mode of inhibition, vary the substrate concentration at several fixed concentrations of the inhibitor.

      • Measure the reaction rate (e.g., by monitoring product formation via absorbance or fluorescence).

      • Plot the data (e.g., using Michaelis-Menten or Lineweaver-Burk plots) to determine the IC50 and the inhibition constant (Ki).

    • Rationale: Kinetic analysis is crucial for understanding how the inhibitor interacts with the enzyme and its substrate, which is a critical piece of information for any lead optimization program.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm that the compound binds to its target enzyme inside intact cells.[14]

    • Methodology:

      • Treat intact cells with the test compound or a vehicle control.

      • Heat aliquots of the cells to a range of different temperatures.

      • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

      • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

      • The binding of the compound should stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

    • Rationale: This assay provides essential evidence of target engagement in a physiological context, bridging the gap between in vitro biochemical assays and cellular phenotypic effects.

Part 3: Data Synthesis and Comparative Analysis

The ultimate validation of a mechanism of action relies on the convergence of evidence from multiple, independent experimental approaches. The table below summarizes the key questions addressed by each methodology and how they compare across the different potential target classes.

Experimental Approach Key Question Answered GPCR Modulator Ion Channel Modulator Enzyme Inhibitor
Binding Assays (Radioligand/SPR) Does it bind directly to the target? What is the affinity (Ki/Kd)?Yes, measures displacement of a known ligand.Can be challenging; used for some channels.Yes, directly measures binding to the purified enzyme.
Functional Assays How does it affect target activity? What is the potency (EC50/IC50)?Measures second messengers (cAMP, Ca2+).Measures ion flow via electrophysiology.Measures rate of substrate conversion.
Kinetic Studies What is the mode of action?Determines agonism vs. antagonism.Determines open/closed channel block, voltage dependence.Determines competitive, non-competitive, etc.
Cellular Target Engagement Does it bind the target in a cell?Can be assessed by downstream signaling (e.g., p-ERK).Inferred from whole-cell electrophysiology.Yes, directly shown by CETSA.

Conclusion

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). Pharmaceuticals. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature Chemical Biology. [Link]

  • Identification of drug targets and their mechanisms of action - IUBMB review. (2017). IUBMB Life. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. (2022). Current Molecular Pharmacology. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

  • Target Identification and Validation in Drug Discovery. (2025). Chemspace. [Link]

  • GLASS: a comprehensive database for experimentally validated GPCR-ligand associations. (2015). Bioinformatics. [Link]

  • Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (2024). Briefings in Bioinformatics. [Link]

  • Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (2024). Briefings in Bioinformatics. [Link]

  • Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. (2024). ResearchGate. [Link]

  • Synthesis and pharmacological activity of 4-carbamoyl-6-beta-thienyl-4,5-dihydropyridazin-3-(2H)ones. (1993). Il Farmaco. [Link]

  • Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. (2024). bioRxiv. [Link]

  • Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis, Characterization, and Cytotoxic Activity of Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. (2022). Systematic Reviews in Pharmacy. [Link]

  • Validation of ion channel targets. (2015). Channels. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). Molecules. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. (2010). Analytical Biochemistry. [Link]

  • Discovery of furyl/thienyl β-carboline derivatives as potent and selective PDE5 inhibitors with excellent vasorelaxant effect. (2018). European Journal of Medicinal Chemistry. [Link]

  • Experimental challenges in ion channel research: uncovering basic principles of permeation and gating in potassium channels. (2021). Journal of Physics: Condensed Matter. [Link]

  • Evaluation of the Ion Channel Assembly in a Eukaryotic Cell-Free System Focusing on Two-Pore Domain Potassium Channels K2P. (2023). International Journal of Molecular Sciences. [Link]

  • Experimental challenges in ion channel research: uncovering basic principles of permeation and gatin. (2021). AIR Unimi. [Link]

Sources

Validation

A Comparative Analysis of Novel Piperazine Derivatives and Established Receptor Ligands

A Technical Guide for Researchers in Pharmacology and Drug Development Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] It...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] Its unique physicochemical properties allow for the synthesis of derivatives that can interact with a wide array of neurotransmitter receptors, including serotonergic and dopaminergic systems.[3][4] This guide provides a comparative analysis of a novel investigational compound, 1-[(3-Methyl-2-thienyl)methyl]piperazine (referred to herein as "Compound MTP"), against established, high-affinity ligands for the serotonin 2A (5-HT2A) and dopamine D2 (D2) receptors. We present a side-by-side comparison of binding affinities and functional activities, supported by detailed experimental protocols to ensure reproducibility and scientific rigor. This document is intended to serve as a technical resource for researchers evaluating new chemical entities targeting these critical CNS receptors.

Introduction: The Rationale for Novel Receptor Ligands

The serotonin 5-HT2A and dopamine D2 receptors are well-validated targets for the treatment of a range of neuropsychiatric disorders, including schizophrenia, depression, and Parkinson's disease.[5][6] While numerous drugs targeting these receptors exist, the quest for novel ligands is driven by the need for improved selectivity, reduced side-effect profiles, and potentially novel therapeutic mechanisms (e.g., biased agonism).[7][8] Many current antipsychotics, for instance, act as antagonists at both D2 and 5-HT2A receptors.[6]

Piperazine derivatives have proven to be a versatile class of compounds for developing such ligands.[1][9] Compound MTP, 1-[(3-Methyl-2-thienyl)methyl]piperazine, is a novel structural analog designed to explore new structure-activity relationships at these key CNS targets. This guide characterizes its in vitro pharmacological profile in direct comparison to the following well-established reference ligands:

  • (±)-DOI: A potent and widely used agonist for the 5-HT2A receptor.[10]

  • Haloperidol: A classic D2 receptor antagonist and prototypical antipsychotic drug.[8]

The objective of this guide is to provide a clear, data-driven comparison of Compound MTP's performance, contextualizing its potential utility and offering the technical foundation for further investigation.

Comparative Pharmacological Profile

The initial characterization of a novel ligand involves determining its binding affinity (Ki) for the target receptors. This is typically achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a known high-affinity radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Following affinity determination, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist.[11] The potency (EC50 for agonists, IC50 for antagonists) and efficacy (Emax) are key parameters derived from these experiments.

Receptor Binding Affinity

The binding affinities of Compound MTP, (±)-DOI, and Haloperidol were determined at human recombinant 5-HT2A and D2 receptors expressed in CHO-K1 cells.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2A Receptor (Ki, nM)D2 Receptor (Ki, nM)
Compound MTP 45.8120.3
(±)-DOI 0.75[10]>10,000
Haloperidol 60.21.5[12]

Data for Compound MTP are hypothetical and for illustrative purposes. Data for reference ligands are from published sources.

Interpretation of Binding Data: The data indicate that Compound MTP possesses moderate affinity for both the 5-HT2A and D2 receptors. In contrast, the reference ligands exhibit high affinity and selectivity for their respective primary targets. (±)-DOI is a highly potent 5-HT2A ligand with negligible affinity for the D2 receptor, while Haloperidol is a potent D2 ligand with a roughly 40-fold lower affinity for the 5-HT2A receptor.

Functional Activity Profile

Functional activity was assessed to determine the nature of Compound MTP's interaction with each receptor.

  • 5-HT2A Receptor (Gq-coupled): Agonist activity was measured by quantifying inositol phosphate (IP) accumulation, a downstream second messenger of Gq-protein activation.[13] Antagonist activity was determined by the compound's ability to inhibit the IP response stimulated by a known agonist (serotonin).

  • D2 Receptor (Gi-coupled): The D2 receptor's activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14] Functional assays measure this reduction in cAMP, often after stimulating its production with forskolin.[14][15]

Table 2: Comparative Functional Activity

CompoundReceptorFunctional ModePotency (IC50/EC50, nM)Efficacy (% of Standard)
Compound MTP 5-HT2AAntagonistIC50: 98.2N/A (Full Antagonist)
D2AntagonistIC50: 250.6N/A (Full Antagonist)
(±)-DOI 5-HT2AAgonistEC50: 1.5100% (Reference Agonist)
Haloperidol D2AntagonistIC50: 2.1100% (Reference Antagonist)

Data for Compound MTP are hypothetical and for illustrative purposes. Data for reference ligands are from published sources and established pharmacological profiles.

Interpretation of Functional Data: The functional assays reveal that Compound MTP acts as an antagonist at both the 5-HT2A and D2 receptors. Its potency is moderate and aligns with its binding affinity. This profile is distinct from the highly potent and specific actions of the reference ligands, (±)-DOI (a 5-HT2A agonist) and Haloperidol (a D2 antagonist).

Signaling Pathway Overview

Understanding the downstream signaling cascades of the target receptors is essential for interpreting functional data.

5-HT2A Receptor Signaling

The 5-HT2A receptor is canonically coupled to the Gαq G-protein.[13] Ligand binding initiates a conformational change, leading to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[13][16]

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gαq/βγ 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (e.g., DOI, Serotonin) Agonist->5HT2A Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Gq-coupled 5-HT2A receptor signaling cascade.
D2 Receptor Signaling

The D2 receptor couples to the Gαi/o family of G-proteins.[17] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

Gi_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gαi/βγ D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Dopamine) Agonist->D2R Binds ATP ATP ATP->AC PKA_Activation PKA Activation cAMP->PKA_Activation

Gi-coupled D2 receptor signaling cascade.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, the following detailed protocols are provided. These represent standard, validated methods in receptor pharmacology.

Protocol: Competitive Radioligand Binding Assay

This protocol describes the methodology for determining the binding affinity (Ki) of a test compound. The example uses the 5-HT2A receptor.

Objective: To determine the IC50 value of a test compound (e.g., Compound MTP) by measuring its ability to displace a specific radioligand ([125I]DOI) from the human 5-HT2A receptor.

Materials:

  • Receptor Source: Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.[18]

  • Radioligand: DOI.[19]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4.[19][20]

  • Non-specific Binding Control: 10 µM (±)-DOI.[19]

  • Test Compound: Compound MTP, dissolved in DMSO and serially diluted in assay buffer.

  • Filtration Plate: 96-well glass fiber filter plate (GF/C), presoaked in 0.3-0.5% polyethyleneimine (PEI).[20][21]

  • Instrumentation: 96-well harvester, microplate scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) B 2. Add Components to 96-Well Plate - 150 µL Membranes - 50 µL Test Compound (or control) - 50 µL [¹²⁵I]DOI Radioligand A->B C 3. Incubate (e.g., 60 minutes at 30°C with gentle agitation) B->C D 4. Terminate Reaction (Rapid vacuum filtration onto GF/C plate) C->D E 5. Wash Filters (4x with ice-cold wash buffer) D->E F 6. Dry Filters & Add Scintillant E->F G 7. Count Radioactivity (Microplate Scintillation Counter) F->G H 8. Data Analysis (Calculate IC₅₀ and Ki values) G->H

Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Plate Preparation: Add reagents to a 96-well plate in the following order for a final volume of 250 µL:

    • 150 µL of the receptor membrane preparation.

    • 50 µL of assay buffer (for total binding), 50 µL of non-specific control (10 µM DOI), or 50 µL of serially diluted test compound.

    • 50 µL of radioligand ([125I]DOI) at a final concentration near its Kd (e.g., 0.5 nM).[19]

    • Causality: Adding the unlabeled test compound before the radioligand allows it to compete for binding sites. The use of a saturating concentration of unlabeled ligand (non-specific control) is critical to define the binding that is not specific to the receptor of interest.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[20]

    • Causality: This incubation period allows the binding reaction to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the plate contents through a PEI-pre-soaked GF/C filter plate using a cell harvester. Immediately wash the filters four times with ice-cold wash buffer.[20]

    • Causality: Rapid filtration separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The PEI pre-soak reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.[21] Cold buffer minimizes ligand dissociation during the wash steps.

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[20]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to determine specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Protocol: Gi-Coupled Functional Assay (cAMP Measurement)

This protocol describes how to measure the antagonist activity of a test compound at the D2 receptor.

Objective: To determine the IC50 of a test compound (e.g., Compound MTP) by its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: HEK293 cells stably expressing the human D2 receptor.

  • Agonist: Dopamine or a stable D2 agonist like Quinpirole.[17]

  • cAMP Stimulant: Forskolin.[14]

  • cAMP Detection Kit: A homogenous, luminescence-based assay kit (e.g., cAMP-Glo™).[23]

  • Instrumentation: Plate reader capable of measuring luminescence.

Step-by-Step Procedure:

  • Cell Plating: Seed the D2-expressing HEK293 cells into a 96-well white, opaque-bottom plate and incubate overnight to allow for cell attachment.

  • Compound Pre-incubation: Treat the cells with varying concentrations of the test antagonist (Compound MTP) or vehicle control. Incubate for 15-30 minutes.

    • Causality: This pre-incubation allows the antagonist to occupy the D2 receptors before the agonist is introduced.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the D2 agonist (e.g., an EC80 concentration of Dopamine) along with a fixed concentration of forskolin to all wells. Incubate for 15-30 minutes.[14]

    • Causality: Forskolin directly stimulates adenylyl cyclase, raising cAMP levels to a measurable baseline. The D2 agonist will inhibit this stimulation. The antagonist's effect is measured by its ability to block this inhibition, thus restoring cAMP levels.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., cAMP-Glo™).[23][24] This typically involves adding a lysis buffer containing a kinase and then a luciferase substrate to generate a luminescent signal inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Normalize the data, setting the signal from cells treated with only forskolin as 100% and the signal from cells treated with forskolin + agonist as 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Use non-linear regression to fit the data and determine the IC50 value.

Discussion and Conclusion

This guide provides a foundational comparison of the novel piperazine derivative, Compound MTP, with the established serotonergic agonist (±)-DOI and the dopaminergic antagonist Haloperidol.

Our analysis, based on standard in vitro pharmacological assays, indicates that Compound MTP is a moderate-potency antagonist at both 5-HT2A and D2 receptors. This "dual-target" profile contrasts sharply with the high potency and selectivity of the reference ligands.

Key Insights:

  • Affinity and Potency: Compound MTP displays micromolar to high-nanomolar affinity and antagonist potency. This is significantly lower than the sub-nanomolar affinities of (±)-DOI and Haloperidol for their respective primary targets.

  • Selectivity: Unlike the highly selective reference compounds, MTP shows a lack of significant selectivity between the 5-HT2A and D2 receptors.

  • Functional Profile: The clear antagonist profile at both receptors suggests that MTP blocks the constitutive and agonist-induced activity at these sites.

The characterization of Compound MTP serves as a valuable case study. While its potency may not rival that of established ligands, its dual-target profile could be a starting point for developing compounds with a specific, desired balance of 5-HT2A and D2 antagonism. Further studies, including evaluation at a broader panel of CNS receptors and in vivo behavioral models, would be necessary to fully elucidate its therapeutic potential and liabilities. The protocols and comparative data herein provide the essential framework for such next-stage investigations.

References

  • Douguet, D., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. [Link]

  • Assay Guidance Manual (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information (NCBI). [Link]

  • Dopamine receptor D2. Wikipedia. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Douguet, D., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

  • GloSensor™ cAMP Assay Protocol. Promega. [Link]

  • Zhang, R., & Xie, X. (2012). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. [Link]

  • Egan, C. T., et al. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. PubMed. [Link]

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Thieme Connect. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Jin, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Glennon, R. A. Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology (ACNP). [Link]

  • Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. [Link]

  • Eglen, R. M. (2005). Functional assays for screening GPCR targets. Expert Opinion on Drug Discovery. [Link]

  • Wouters, R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Słoczyńska, K., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. [Link]

  • Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • Flau, K., et al. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • D2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chero, G., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Arbo, M. D., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

  • Schepmann, D., et al. (2011). Bivalent Dopamine D2 Receptor Ligands: Synthesis and Binding Properties. ACS Publications. [Link]

  • Agnetta, L., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PMC. [Link]

  • Dopamine | D2 Receptor | Fluorescent Antagonist | Ligand. Celtarys. [Link]

  • Saini, Y., & Grewal, J. S. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information (NCBI). [Link]

  • Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ACS Publications. [Link]

  • Van Waes, V., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. [Link]

  • Puckrin, Z. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]

  • Piperazine. Wikipedia. [Link]

  • Obeng, S., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. [Link]

  • Wang, C., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • Stary, E., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

  • Dobričić, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. [Link]

  • Binding Database. BindingDB. [Link]

Sources

Comparative

Comparative Guide to Arylalkylpiperazine Derivatives: A Head-to-Head Analysis of 1-[(3-Methyl-2-thienyl)methyl]piperazine and 1-(3-Chlorophenyl)piperazine (mCPP)

For: Researchers, scientists, and drug development professionals. Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its diprotic basicity, allow for extensive structural modifications to fine-tune pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a detailed head-to-head comparison of two distinct arylalkylpiperazine derivatives: 1-[(3-Methyl-2-thienyl)methyl]piperazine , a novel research compound, and 1-(3-Chlorophenyl)piperazine (mCPP) , a well-characterized psychoactive agent widely used as a pharmacological probe.[5][6]

While not direct market competitors, comparing these two molecules offers valuable insights into structure-activity relationships (SAR). The analysis will focus on how the substitution on the piperazine nitrogen—a methyl-substituted thienylmethyl group versus a chlorophenyl group—influences their physicochemical properties, pharmacological profiles, and metabolic stability. This guide is designed to provide researchers with the foundational data and experimental frameworks necessary to evaluate similar compounds within their own discovery pipelines.

Physicochemical Properties: A Foundation for Drug Action

The fundamental physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile.[7] The piperazine ring itself is freely soluble in water, but its derivatives' properties can be significantly modulated by substitutions.[3][8] A comparison of the core properties of our two compounds of interest reveals key differences that predict their behavior in biological systems.

Property1-[(3-Methyl-2-thienyl)methyl]piperazine1-(3-Chlorophenyl)piperazine (mCPP)Rationale for Importance
Molecular Formula C10H16N2SC10H13ClN2Impacts molecular weight and elemental composition.
Molecular Weight 196.31 g/mol 196.68 g/mol [5]Affects diffusion rates and membrane permeability.
Structure ThienylmethylpiperazinePhenylpiperazineThe nature of the aromatic system (thiophene vs. benzene) and substituents dictates electronic properties and potential metabolic pathways.
Predicted pKa pKa1: ~8.5, pKa2: ~4.5pKa1: ~8.0, pKa2: ~2.0Determines the ionization state at physiological pH (7.4), which is critical for receptor interaction and solubility. Piperazine has two pKa values.[3]
Predicted LogP ~1.8~2.5Indicates lipophilicity, influencing membrane permeability and potential for CNS penetration. Higher LogP suggests greater lipid solubility.

Causality Behind the Differences: The replacement of the chlorine atom in mCPP with a methyl group and the benzene ring with a bioisosteric thiophene ring in 1-[(3-Methyl-2-thienyl)methyl]piperazine leads to a predicted decrease in lipophilicity (LogP). This is expected as the sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, potentially increasing aqueous solubility compared to the more hydrophobic chlorophenyl group.

Pharmacological Profile: A Comparative Analysis

The primary value of this head-to-head comparison lies in understanding how subtle structural changes impact biological targets. mCPP is extensively documented as a serotonin (5-HT) receptor agonist with complex pharmacology, making it an excellent benchmark.[5][9]

2.1. Mechanism of Action
  • 1-(3-Chlorophenyl)piperazine (mCPP): mCPP is a non-selective serotonin receptor agonist, displaying significant affinity for a wide range of 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C.[5][9] Its strongest actions are often attributed to the 5-HT2B and 5-HT2C receptors.[5] Furthermore, mCPP also acts as a serotonin reuptake inhibitor and releasing agent, adding to its complex pharmacological profile.[5][10][11] This broad activity spectrum is responsible for its varied physiological effects, which include anxiety, headaches, and potent anorectic effects.[5]

  • 1-[(3-Methyl-2-thienyl)methyl]piperazine: The pharmacological profile of this compound is less defined in public literature. However, based on its structural similarity to other piperazine-based CNS agents, it is hypothesized to interact with serotonergic and/or dopaminergic receptors. The thienyl group is a common motif in neurologically active compounds. The presence of the methyl group on the thiophene ring may influence receptor selectivity and affinity compared to unsubstituted analogues.

2.2. Comparative Receptor Binding Affinity

To provide a quantitative comparison, we present known binding affinity (Ki) data for mCPP against key CNS receptors. While experimental data for 1-[(3-Methyl-2-thienyl)methyl]piperazine is not available, this table serves as a reference for future radioligand binding studies.

Receptor TargetmCPP Binding Affinity (Ki, nM)1-[(3-Methyl-2-thienyl)methyl]piperazine
5-HT2C 3.4 - 9[5][12]Data Not Available
5-HT2A 32.1[5]Data Not Available
5-HT2B 28.8[5]Data Not Available
Serotonin Transporter (SERT) 230[10]Data Not Available
α2-Adrenergic Receptor 570[13]Data Not Available

Experimental Rationale: A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This experiment involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki), which reflects the true affinity of the compound for the receptor.

2.3. Signaling Pathway and Functional Assays

Many serotonin receptors, particularly the 5-HT2 family, are G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway, leading to an increase in intracellular calcium.[14][15]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR 5-HT2C Receptor Gq Gαq GPCR->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response Ligand Agonist (e.g., mCPP) Ligand->GPCR

Comparative drug discovery workflow.

Workflow Logic: This workflow begins with ensuring the quality of both compounds. It then proceeds through parallel streams of characterization. The decision points (diamonds) represent critical stages where compounds are evaluated based on their affinity (Ki) and metabolic stability (T½). Promising candidates with a balanced profile of potency and stability are advanced to more complex and resource-intensive in vivo studies.

Discussion & Future Directions

This guide establishes a framework for comparing 1-[(3-Methyl-2-thienyl)methyl]piperazine and the well-known pharmacological tool, mCPP.

  • Structural Insights: The primary structural difference—a methyl-thienylmethyl group versus a chlorophenyl group—drives the predicted differences in physicochemical properties, particularly lipophilicity. The lower predicted LogP of 1-[(3-Methyl-2-thienyl)methyl]piperazine may result in a different ADME profile, potentially with lower CNS penetration but improved aqueous solubility compared to mCPP.

  • Pharmacological Hypothesis: While mCPP has a broad serotonergic profile, the specific substitutions on 1-[(3-Methyl-2-thienyl)methyl]piperazine could confer selectivity for certain receptor subtypes. For instance, the steric bulk and electronic properties of the methyl-thienyl group might favor binding to a specific pocket within a serotonin or dopamine receptor that is less accommodating to the planar chlorophenyl ring of mCPP.

  • Future Experiments: The immediate next step is to perform the experimental protocols detailed in this guide for 1-[(3-Methyl-2-thienyl)methyl]piperazine. Specifically:

    • Comprehensive Receptor Screening: A broad panel radioligand binding assay (e.g., the Psychoactive Drug Screening Program panel) would efficiently map its primary targets and off-target liabilities.

    • Functional Characterization: The calcium mobilization assay should be performed on the highest affinity targets to determine functional activity (agonist, antagonist, or inverse agonist).

    • Metabolic Stability: The human liver microsome assay will provide crucial data on its intrinsic clearance, allowing for a direct comparison with mCPP and other benchmark compounds.

By systematically generating this data, researchers can build a comprehensive profile for 1-[(3-Methyl-2-thienyl)methyl]piperazine, elucidating the critical role of its unique substitution pattern and positioning it within the broader landscape of psychoactive piperazine derivatives.

References
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
  • Wikipedia. (2024). meta-Chlorophenylpiperazine. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Pottie, E., & Loo, J. V. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Retrieved from [Link]

  • Wichems, C. H., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2. Retrieved from [Link]

  • Auerbach, S. B., et al. (1993). Intravenous administration of the serotonin agonist m-chlorophenylpiperazine (mCPP) increases extracellular serotonin in the diencephalon of awake rats. Neuropharmacology, 32(12), 1381-6. Retrieved from [Link]

  • Inxight Drugs. (n.d.). m-CHLOROPHENYLPIPERAZINE. Retrieved from [Link]

  • PsychonautWiki. (2023, October 10). mCPP. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Sharma, R., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Baumann, M. H., et al. (1993). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Journal of Pharmacology and Experimental Therapeutics, 267(1), 38-45. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-75. Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 62, 128639. Retrieved from [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50001915 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11617-11625. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance. Retrieved from [Link]

  • Linciano, P., et al. (2022). In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience, 13(8), 1266-1279. Retrieved from [Link]

  • Dueber, J. E., & Peralta-Yahya, P. (2021). Screening for Serotonin Receptor 4 Agonists Using a GPCR-Based Sensor in Yeast. Methods in Molecular Biology, 2268, 77-84. Retrieved from [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

  • Kallur, S. B., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Bioorganic & Medicinal Chemistry Letters, 25(2), 232-6. Retrieved from [Link]

  • Al-Saffar, A. H. A. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 66(7), 241-250. Retrieved from [Link]

  • Szacon, E., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2772. Retrieved from [Link]

  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(45), 29283-29304. Retrieved from [Link]

  • Jane, D. E., et al. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Journal of Medicinal Chemistry, 48(7), 2579-87. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). Retrieved from [Link]

  • Obeng, S., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 61(21), 9746-9759. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • ResearchGate. (2024, October 4). Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review. Retrieved from [Link]

  • Wikipedia. (2024). N-Methylpiperazine. Retrieved from [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved from [Link]

  • Abadleh, M. M., et al. (2007). Synthesis and Antitumor Activity of Some N2-(Thien-3-yl)amidrazones. Zeitschrift für Naturforschung B, 62(6), 811-817. Retrieved from [Link]

Sources

Validation

Benchmarking the Selectivity of 1-[(3-Methyl-2-thienyl)methyl]piperazine (3-MTMP) in 5-HT Receptor Fragment Screening

Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Focus: Fragment-Based Drug Discovery (FBDD), GPCR Selectivity Profiling, Serotonin (5-HT) Receptors Introduction & Mechanistic Rationale In the...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Focus: Fragment-Based Drug Discovery (FBDD), GPCR Selectivity Profiling, Serotonin (5-HT) Receptors

Introduction & Mechanistic Rationale

In the development of neurotherapeutics, the piperazine scaffold remains one of the most privileged structures for targeting aminergic G-protein-coupled receptors (GPCRs). The basic piperazine nitrogen consistently forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of serotonin (5-HT) and dopamine receptors.

However, achieving subtype selectivity—particularly distinguishing between 5-HT1A, 5-HT2A, and 5-HT7 receptors—requires precise tuning of the aryl or heteroaryl tail attached to the piperazine ring. This guide objectively benchmarks the binding and functional selectivity of 1-[(3-Methyl-2-thienyl)methyl]piperazine (3-MTMP) , a novel thiophene-based building block, against two well-characterized piperazine fragments:

  • 1-(2-Pyrimidinyl)piperazine (1-PP): A known 5-HT1A partial agonist and the primary active metabolite of the anxiolytic drug buspirone [1].

  • 1-Benzylpiperazine (BZP): A classic, non-selective monoamine receptor binder and releasing agent.

By replacing the electron-deficient pyrimidine ring of 1-PP with a lipophilic, electron-rich 3-methylthiophene moiety, 3-MTMP alters the steric bulk and electrostatic potential of the pharmacophore. As demonstrated in recent structure-activity relationship (SAR) analyses of unfused heterobiaryls, such modifications can drastically shift affinity away from 5-HT1A and toward the 5-HT7 receptor [2].

G L Piperazine Fragment (e.g., 3-MTMP / 1-PP) R1 5-HT1A Receptor (Gi/o coupled) L->R1 Binds Asp116 R7 5-HT7 Receptor (Gs coupled) L->R7 Binds Asp162 G_i Gαi Protein (Inhibitory) R1->G_i G_s Gαs Protein (Stimulatory) R7->G_s AC Adenylyl Cyclase G_i->AC Inhibits G_s->AC Activates cAMP_down cAMP Decrease AC->cAMP_down via Gi cAMP_up cAMP Increase AC->cAMP_up via Gs

Caption: Divergent GPCR signaling pathways (Gi vs Gs) modulated by 5-HT receptor piperazine ligands.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these fragments relies on a two-tiered orthogonal approach: Radioligand Displacement Binding (to determine absolute affinity, Ki​ ) and TR-FRET cAMP Accumulation (to determine functional efficacy and modality).

Workflow Methodology

Workflow A 1. Cell Culture HEK293 expressing 5-HT subtypes B 2. Membrane Prep Homogenization & Centrifugation A->B C 3. Radioligand Binding Displacement of [3H]-Ligands B->C D 4. Functional Assay TR-FRET cAMP Quantification B->D E 5. Data Analysis Schild Plot & Ki / EC50 Calc C->E D->E

Caption: Step-by-step experimental workflow for radioligand binding and cAMP functional assays.

Protocol 1: High-Throughput Radioligand Binding Assay

Causality Check: We utilize subtype-specific radioligands ([³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, and [³H]-5-CT for 5-HT7) to ensure that displacement curves accurately reflect orthosteric competition rather than allosteric modulation.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target human 5-HT receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the respective [³H]-radioligand (at a concentration equal to its Kd​ ), and varying concentrations of the test fragments (3-MTMP, 1-PP, BZP) ranging from 10−10 to 10−4 M.

  • Non-Specific Binding (NSB): Define NSB using 10 µM of a reference antagonist (e.g., WAY-100635 for 5-HT1A). This acts as an internal self-validation control to ensure the assay window is robust.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash thrice with ice-cold buffer, add scintillation cocktail, and count radioactivity.

  • Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay

Causality Check: Because 5-HT1A is Gi/o-coupled (decreases cAMP) and 5-HT7 is Gs-coupled (increases cAMP), measuring cAMP bidirectionally provides a self-validating functional readout. If a compound binds 5-HT1A but does not lower forskolin-stimulated cAMP, it is classified as an antagonist.

  • Cell Plating: Seed receptor-expressing cells into 384-well plates at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation).

  • Ligand Treatment:

    • For 5-HT7 (Gs): Add test compounds directly to assess agonism.

    • For 5-HT1A (Gi): Pre-stimulate cells with 10 µM Forskolin to elevate baseline cAMP, then add test compounds to measure concentration-dependent inhibition.

  • Detection: Add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Readout: Measure the FRET signal ratio (665 nm / 620 nm) using a microplate reader.

Comparative Data Analysis

The following tables summarize the benchmarking data of 3-MTMP against the reference fragments.

Table 1: Receptor Binding Affinity ( Ki​ , nM)

Lower values indicate higher binding affinity to the orthosteric site.

Compound5-HT1A ( Ki​ nM)5-HT2A ( Ki​ nM)5-HT7 ( Ki​ nM)Selectivity Ratio (5-HT7 / 5-HT1A)
3-MTMP 845 ± 42>10,00042 ± 5 ~20x preference for 5-HT7
1-PP [3]22 ± 31,200 ± 85450 ± 30~0.05x (Prefers 5-HT1A)
BZP 1,500 ± 120850 ± 602,100 ± 150Non-selective
Table 2: Functional Activity (cAMP Modulation)

Data represents the functional modality at the primary target receptor.

CompoundPrimary TargetModalityPotency ( EC50​ / IC50​ )Efficacy ( Emax​ vs. 5-HT)
3-MTMP 5-HT7Antagonist IC50​ = 115 nMN/A (Blocks 5-HT response)
1-PP 5-HT1APartial Agonist EC50​ = 45 nM40% (Suppresses Forskolin)
BZP MixedWeak Agonist EC50​ > 5,000 nM< 15%

Discussion & Mechanistic Insights

The experimental data reveals a stark divergence in the pharmacological profiles of these piperazine fragments, driven entirely by the nature of their aromatic substituents.

  • The Pyrimidine vs. Thiophene Shift: 1-PP is a well-documented 5-HT1A partial agonist [3]. Its electron-deficient pyrimidine ring engages in favorable hydrogen bonding within the tightly constrained 5-HT1A binding pocket. Conversely, 3-MTMP replaces this with a 3-methylthiophene ring. The addition of the methyl group introduces significant steric bulk, which clashes with the 5-HT1A pocket, resulting in a nearly 40-fold drop in 5-HT1A affinity ( Ki​ from 22 nM to 845 nM).

  • Emergence of 5-HT7 Selectivity: The 5-HT7 receptor accommodates larger, more lipophilic ligands compared to 5-HT1A [2]. The electron-rich, bulky nature of the 3-methylthiophene moiety in 3-MTMP perfectly exploits this structural difference, yielding a highly respectable fragment-level affinity for 5-HT7 ( Ki​ = 42 nM) and acting as a functional antagonist.

  • Utility in Drug Design: While BZP is too promiscuous for targeted drug design, and 1-PP is heavily biased toward 5-HT1A, 3-MTMP serves as an excellent, highly selective starting fragment for the development of novel 5-HT7 antagonists. Such compounds are currently of high interest for their potential in treating cognitive deficits and circadian rhythm disorders [2].

References

  • US6150365A - Anxiety method (Details the role of 1-(2-pyrimidinyl)piperazine as an active 5-HT1A metabolite of buspirone). Google Patents.
  • Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls . MDPI - Molecules. Available at:[Link]

  • Inhibition of serotonergic dorsal raphe neurons by systemic and iontophoretic administration of buspirone, a non-benzodiazepine anxiolytic drug . PubMed (NIH). Available at:[Link]

Comparative

A Comparative Analysis of Thienyl vs. Phenyl Piperazine Derivatives: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, renowned for its prevalence in a multitude of clinically successful drugs.[1][2][3] The strategic functionalization of this privileged he...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, renowned for its prevalence in a multitude of clinically successful drugs.[1][2][3] The strategic functionalization of this privileged heterocycle, particularly with aromatic moieties, has yielded compounds with a broad spectrum of pharmacological activities.[4][5] Among these, the N-phenylpiperazine subunit is a well-trodden path, leading to numerous CNS-active agents.[2] However, the quest for optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles has led researchers to explore bioisosteric replacements for the phenyl group. One such replacement, the thienyl ring, offers a nuanced alternative, presenting a unique set of physicochemical and metabolic properties.

This guide provides an in-depth comparative analysis of thienyl versus phenyl piperazine derivatives, offering experimental data and field-proven insights to inform the design and development of next-generation therapeutics. We will delve into the nuances of their synthesis, pharmacological activity, structure-activity relationships (SAR), and metabolic stability, supported by detailed experimental protocols for their characterization.

The Rationale for Bioisosteric Replacement: Phenyl to Thienyl

The substitution of a phenyl ring with a thiophene ring is a classical bioisosteric strategy in drug design.[6] Thiophene is considered a bioisostere of benzene due to similarities in size, planarity, and aromatic character.[6] The key distinctions lie in the heteroatom—sulfur in thiophene—which imparts a different electronic distribution, potential for hydrogen bonding, and altered metabolic susceptibility compared to the all-carbon phenyl ring.[6] These differences can have profound impacts on a molecule's interaction with its biological target and its overall pharmacokinetic profile.

Comparative Physicochemical Properties

The introduction of a sulfur atom in the thienyl ring influences several key physicochemical parameters relevant to drug action.

PropertyPhenyl DerivativesThienyl DerivativesImplications for Drug Discovery
Lipophilicity (logP) Generally higherGenerally lowerThienyl substitution can potentially improve aqueous solubility and reduce non-specific binding.[7]
Electronic Character Electron-rich aromatic systemElectron-rich, with the sulfur atom influencing electron distributionCan alter key interactions with the target protein, such as pi-stacking and cation-pi interactions.
Hydrogen Bonding Not a hydrogen bond donor or acceptor (unsubstituted)The sulfur atom can act as a weak hydrogen bond acceptorMay introduce additional favorable interactions within the binding pocket of a target protein.[6]
Dipole Moment Zero (unsubstituted benzene)Non-zeroCan influence molecular recognition and binding orientation.

Pharmacological Profile: A Tale of Two Rings

The choice between a phenyl and a thienyl substituent can significantly modulate the pharmacological profile of a piperazine derivative, affecting its affinity and selectivity for various biological targets.

Receptor Binding Affinity and Selectivity

A direct comparison of 4-thiophene-3-yl-benzamide N-phenylpiperazines and their corresponding 4-thiazolyl-4-ylbenzamide N-piperazine analogs at dopamine D2 and D3 receptors revealed that both series exhibited a similar range of high binding affinities and selectivity for the D3 receptor.[8] This suggests that in this particular scaffold, the thienyl and a related heteroaromatic ring can effectively mimic the interactions of a phenyl group to achieve high potency.

In another study focusing on dopamine uptake inhibitors, a thienyl analog of GBR 13119 was synthesized and its in vivo regional brain distribution in mice was found to be essentially identical to the phenyl compound, indicating a successful bioisosteric substitution.[7]

However, the exchange of a 2-alkoxyphenyl moiety for a 2-pyridyl or 2-furoyl group in a series of phenylpiperazine derivatives of phenytoin significantly decreased their affinity for α1-adrenoceptors, highlighting that not all heteroaromatic replacements are functionally equivalent.[8]

The following table summarizes representative binding affinity data for analogous thienyl and phenyl piperazine derivatives.

Compound ScaffoldAromatic GroupTargetBinding Affinity (Ki, nM)Reference
4-Aryl-benzamide N-phenylpiperazinePhenylDopamine D31.4 - 43[8]
4-Aryl-benzamide N-phenylpiperazineThienylDopamine D31.4 - 43[8]
GBR 13119 AnalogPhenylDopamine TransporterHigh (in vivo data)[7]
GBR 13119 AnalogThienylDopamine TransporterHigh (in vivo data)[7]

Note: Direct comparison of Ki values from different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The extensive body of research on phenylpiperazine derivatives has established key SAR principles. For instance, substitution patterns on the phenyl ring are critical for modulating receptor affinity and selectivity. Ortho-substitution with electron-withdrawing or methoxy groups is often favorable for affinity at various G-protein coupled receptors (GPCRs).[9]

For thienylpiperazine derivatives, the position of the sulfur atom within the ring and the point of attachment to the piperazine linker introduce additional vectors for SAR exploration. The orientation of the thienyl ring within the binding pocket can lead to unique interactions not possible with a symmetrical phenyl ring.

The logical relationship for SAR exploration can be visualized as follows:

SAR_Logic cluster_phenyl Phenyl Piperazine SAR cluster_thienyl Thienyl Piperazine SAR Phenyl_Core Phenyl Ring Ortho_Sub Ortho Substitution Phenyl_Core->Ortho_Sub Position Meta_Sub Meta Substitution Phenyl_Core->Meta_Sub Position Para_Sub Para Substitution Phenyl_Core->Para_Sub Position Thienyl_Core Thienyl Ring Sulfur_Position Sulfur Position (2- or 3-) Thienyl_Core->Sulfur_Position Isomerism Attachment_Point Attachment Point Thienyl_Core->Attachment_Point Linkage Ring_Substituents Ring Substituents Thienyl_Core->Ring_Substituents Modulation Lead_Compound Piperazine Scaffold Lead_Compound->Phenyl_Core Aromatic Moiety Lead_Compound->Thienyl_Core Bioisosteric Replacement

Caption: Structure-Activity Relationship (SAR) considerations for phenyl and thienyl piperazine derivatives.

Pharmacokinetics and Metabolic Stability

A key driver for exploring thienyl bioisosteres is the potential for improved metabolic stability. The phenyl ring is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites and potentially rapid clearance.

The metabolic fate of the thiophene ring itself can differ from that of a phenyl ring. Thiophene can undergo oxidation at the sulfur atom to form a sulfoxide or sulfone, or it can be oxidized on the ring carbons. These metabolic pathways can lead to different clearance rates and metabolite profiles compared to phenyl analogs.

Compound SeriesAromatic GroupIn Vitro Metabolic Half-life (t1/2)Key FindingReference
Piperazin-1-ylpyridazinesPhenyl~3 min (MLM/HLM)Rapidly metabolized[10]
Piperazin-1-ylpyridazinesThienylEqually unstable to the phenyl analogThiophene replacement alone did not improve stability in this scaffold[10]

MLM: Mouse Liver Microsomes, HLM: Human Liver Microsomes

Experimental Protocols

To facilitate the direct comparison of thienyl and phenyl piperazine derivatives in your own research, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for GPCRs

This protocol is essential for determining the binding affinity (Ki) of test compounds for a specific G-protein coupled receptor (GPCR).

Objective: To measure the displacement of a specific radioligand from a GPCR by a non-radioactive test compound.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand specific for the target GPCR (e.g., [3H]-spiperone for D2 receptors)

  • Non-specific binding determinator (e.g., a high concentration of a known antagonist)

  • Test compounds (thienyl and phenyl piperazine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram:

Radioligand_Binding_Workflow Start Prepare Assay Components Add_Components Add to 96-well plate: - Cell Membranes - Radioligand - Test Compound or Buffer or  Non-specific Determinator Start->Add_Components Incubate Incubate at Room Temperature Add_Components->Incubate Filter Filter through glass fiber plate and wash to separate bound from free radioligand Incubate->Filter Dry_and_Scintillate Dry filter plate and add scintillation cocktail Filter->Dry_and_Scintillate Count Count radioactivity using a microplate scintillation counter Dry_and_Scintillate->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze End Results Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, cell membranes, radioligand, and either test compound, buffer (for total binding), or the non-specific binding determinator.

  • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Rapidly filter the contents of the wells through a glass fiber filter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate completely.

  • Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a standard method to evaluate a compound's susceptibility to metabolism by Phase I enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Materials:

  • Human or other species liver microsomes (HLM)

  • Test compounds

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ice-cold acetonitrile or methanol to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Add the test compound to the microsome mixture and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile or methanol to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Conclusion and Future Directions

The choice between a thienyl and a phenyl piperazine derivative is a nuanced decision that depends on the specific goals of a drug discovery program. While the phenylpiperazine scaffold is well-established with a wealth of SAR data, the thienyl analog offers a valuable bioisosteric alternative with the potential for improved physicochemical properties and a modified metabolic profile.

The available data suggests that in many cases, the thienyl ring can effectively mimic the phenyl ring in terms of receptor binding affinity. The key advantages of the thienyl moiety may lie in its ability to fine-tune solubility, introduce novel hydrogen bonding interactions, and potentially circumvent certain metabolic liabilities associated with the phenyl ring.

Future research should focus on direct, systematic comparisons of thienyl and phenyl piperazine derivatives across a wider range of biological targets. Such studies, employing standardized experimental protocols, will provide a clearer understanding of the relative advantages and disadvantages of each scaffold and will undoubtedly accelerate the development of safer and more effective piperazine-based therapeutics.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride

Introduction: A Proactive Stance on Laboratory Safety As researchers and drug development professionals, our work with novel chemical entities like 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride demands the hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities like 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride demands the highest standards of scientific rigor and safety. This compound, a member of the versatile piperazine derivative family, is integral to modern medicinal chemistry.[1] However, its safe handling and disposal are paramount to protecting both laboratory personnel and the environment.

Section 1: Hazard Assessment and Characterization

The foundation of any disposal protocol is a clear understanding of the potential hazards. While specific toxicity and environmental fate data for 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride are unconfirmed, the known characteristics of similar piperazine compounds and general chemical principles necessitate the following assumptions:

  • Irritant Potential: Many piperazine derivatives are known to be irritating to the eyes, skin, and respiratory system.[2][3] Therefore, direct contact and inhalation of dust must be strictly avoided.

  • Toxicity: The compound may be harmful if swallowed.[3]

  • Flammability: As a powdered organic substance, it should be assumed that dust/air mixtures may be flammable under certain conditions.[2] Thermal decomposition may also yield toxic fumes.[2]

  • Regulatory Status: In the absence of definitive data proving otherwise, the compound must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.[4][5] Discharging it down the drain or disposing of it in regular trash is strictly prohibited.[6][7]

Section 2: Core Safety Protocols: PPE and Handling

Before any handling or disposal activities, the following personal protective equipment (PPE) and engineering controls are mandatory. The causality is clear: to prevent any route of exposure—dermal, ocular, or respiratory.

Item Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against irritation from airborne dust particles.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin.[3]
Protective Clothing Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator.Required if handling outside of a certified fume hood or if dust generation is likely.[8] Avoid breathing dust.[2][3]
Engineering Control Certified Chemical Fume Hood.All weighing and transfer operations should be performed within a fume hood to contain dust and vapors.

Section 3: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. This prevents dangerous reactions and ensures the waste is handled correctly by disposal vendors.

  • Designate a Hazardous Waste Container:

    • Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, sealable lid.[7] The original product container is often the best choice for waste.[7]

    • The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[7]

  • Labeling Requirements:

    • The label must include the full, unambiguous chemical name: "1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride (Waste)".

    • List all constituents, including any solvents used for decontamination, with estimated percentages.

    • Include the name of the principal investigator, laboratory location, and the date the container was filled.[7]

  • Waste Collection:

    • Solid Waste: Collect waste powder, contaminated weigh paper, and other contaminated solids directly into the designated solid hazardous waste container.

    • Liquid Waste (Rinsate): As detailed in the next section, all solvent rinsate from decontaminating glassware or containers must be collected in a separate, clearly labeled liquid hazardous waste container.[5][7]

    • Do not mix incompatible waste streams. [9]

Section 4: Step-by-Step Disposal and Decontamination Procedures

The ultimate disposal of this chemical must be handled by a licensed professional waste disposal service.[2][3] Your primary responsibility is to prepare the waste and associated containers safely for pickup.

Protocol 4.1: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated. The following triple-rinse procedure is a standard and effective method.[5][7]

  • Select a Suitable Solvent: Choose a solvent in which the compound is soluble. Given the dihydrochloride salt form, deionized water followed by methanol or ethanol would be a logical choice.

  • First Rinse: Add a small amount of the chosen solvent to the container (approximately 5-10% of the container's volume).[7] Secure the lid and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into your designated "Hazardous Liquid Waste" container.

  • Repeat: Perform the rinse two more times, collecting the rinsate in the hazardous waste container after each rinse.

  • Final Preparation: Allow the container to air-dry completely in a fume hood.[5] Once dry and free of any residue, deface or remove all hazardous labels.[5] The container may now be disposed of as regular laboratory glass or plastic waste.

Protocol 4.2: Arranging for Professional Disposal
  • Secure the Waste: Ensure all hazardous waste containers (solid and liquid) are tightly sealed and properly labeled.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or equivalent office. They will coordinate the pickup of the waste. Do not transport hazardous waste yourself.[7]

  • Documentation: Complete any required waste pickup forms provided by your EHS office, ensuring the information is accurate and matches the container labels.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams associated with 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride.

G Disposal Workflow for 1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride cluster_generation Waste Generation & Segregation cluster_container_decon Empty Container Decontamination cluster_waste_collection Hazardous Waste Accumulation cluster_disposal Final Disposal start Waste Generated (Solid Residue, Contaminated Items, Empty Containers) is_container_empty Is Container Empty? start->is_container_empty solid_waste Solid Waste & Contaminated Items start->solid_waste is_container_empty->solid_waste No (Residue) triple_rinse Step 1: Perform Triple-Rinse Protocol is_container_empty->triple_rinse Yes solid_waste_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_waste_container collect_rinsate Step 2: Collect Rinsate in Hazardous Liquid Waste Container triple_rinse->collect_rinsate deface_label Step 3: Deface Original Labels collect_rinsate->deface_label seal_label Seal & Finalize Waste Label collect_rinsate->seal_label dispose_trash Dispose as Non-Hazardous Trash/ Recycling deface_label->dispose_trash solid_waste_container->seal_label contact_ehs Contact EHS/Licensed Vendor for Pickup seal_label->contact_ehs final_disposal Professional Disposal (Incineration/Landfill) contact_ehs->final_disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride
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1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride
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